TAK-901 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
934542-50-4 |
|---|---|
Molecular Formula |
C28H33ClN4O3S |
Molecular Weight |
541.1 g/mol |
IUPAC Name |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H32N4O3S.ClH/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26;/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33);1H |
InChI Key |
VJCDELBBEITKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
TAK-901 Hydrochloride: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-901 hydrochloride is a novel, investigational, small-molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Derived from an azacarboline kinase hinge-binder chemotype, TAK-901 exhibits potent and multitargeted activity against several kinases implicated in tumorigenesis.[2][3] Its primary mechanism of action involves the time-dependent, tight-binding inhibition of Aurora B, leading to mitotic disruption, suppression of tumor cell proliferation, and in some cases, complete tumor regression in preclinical models.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of TAK-901 in cancer cells, detailing its molecular targets, cellular consequences, and the experimental methodologies used to elucidate its activity.
Primary Mechanism of Action: Aurora B Kinase Inhibition
Aurora B is a serine/threonine kinase that plays a critical role in ensuring proper chromosome segregation and cytokinesis during cell division.[1][4] Overexpression of Aurora B is common in various cancers and is often associated with poor prognosis.[4][5] TAK-901 acts as a potent, ATP-competitive inhibitor of Aurora B.[5]
The inhibition of Aurora B by TAK-901 is characterized by a time-dependent and tight-binding nature.[2][6] This leads to a prolonged and effective suppression of the kinase's activity within the cell. The affinity constant for TAK-901 binding to the Aurora B-INCENP complex has been determined to be 0.02 nM, with a slow dissociation half-life of 920 minutes, highlighting its potent and durable binding.[6][7]
Downstream Cellular Effects of Aurora B Inhibition
The primary and most direct consequence of Aurora B inhibition by TAK-901 is the suppression of the phosphorylation of its downstream substrates. A key biomarker of Aurora B activity is the phosphorylation of histone H3 at serine 10.[2][8] Treatment of cancer cells with TAK-901 results in a dose-dependent decrease in phosphorylated histone H3.[4][8]
This inhibition of Aurora B's function during mitosis leads to significant cellular defects, including:
-
Induction of Polyploidy: By disrupting the spindle assembly checkpoint and preventing proper cytokinesis, TAK-901 treatment causes cells to exit mitosis without dividing, resulting in the formation of large, multinucleated cells with multiple sets of chromosomes (polyploidy).[2][4][8] This polyploid phenotype is a hallmark of Aurora B inhibition.[4]
-
Inhibition of Cell Proliferation: The disruption of mitosis ultimately leads to a potent inhibition of cancer cell proliferation across a wide range of human cancer cell lines.[2][3]
Multi-Targeted Kinase Inhibition Profile
While Aurora B is the primary target, biochemical assays have revealed that TAK-901 inhibits a broader panel of kinases.[2][6] However, in intact cells, its potent activity is more selective.[2] Besides Aurora B, TAK-901 demonstrates significant inhibitory effects on other kinases implicated in cancer, including:
-
FLT3 (Fms-like tyrosine kinase 3): TAK-901 effectively suppresses the autophosphorylation of FLT3.[7][8] Mutations in FLT3 are common in acute myeloid leukemia (AML), making this a clinically relevant target.
-
FGFR2 (Fibroblast growth factor receptor 2): Inhibition of FGFR2 autophosphorylation has also been observed in cells treated with TAK-901.[7][8] FGFR2 alterations are found in various solid tumors.
TAK-901 also shows inhibitory activity against Src family kinases in biochemical assays, though its potency against these kinases is weaker in cellular contexts.[6][7]
Quantitative Data on TAK-901 Activity
The following tables summarize the quantitative data on the inhibitory activity of TAK-901 from various studies.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| Aurora A | Biochemical | 21 | [5][6][9] |
| Aurora B | Biochemical | 15 | [5][6][9] |
Table 1: In Vitro Inhibitory Activity of TAK-901 against Aurora Kinases.
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| Various Human Cancer Cell Lines | Multiple | 40 - 500 | [2][3] |
| PC3 | Prostate Cancer | 160 (for Histone H3 phosphorylation) | [8][9] |
| KATO-III | Gastric Carcinoma | 220 (for FGFR2 phosphorylation) | [8] |
| MV4-11 | Acute Myeloid Leukemia | 250 (for FLT3 phosphorylation) | [8] |
Table 2: Cellular Proliferation Inhibition and Target Modulation by TAK-901.
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol is a standard method to assess the anti-proliferative effects of a compound.
-
Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for 72 hours.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells. Actively proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Detection: After an incubation period, cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., peroxidase). A colorimetric substrate is then added, and the absorbance is measured using a plate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the degree of cell proliferation.
-
Data Analysis: The half-maximal effective concentration (EC50) values are calculated from the dose-response curves.[9]
Immunoblot Analysis for Histone H3 Phosphorylation
This method is used to determine the effect of TAK-901 on the phosphorylation of a key downstream target of Aurora B.
-
Cell Treatment and Lysis: Cancer cells (e.g., PC3) are treated with various concentrations of TAK-901 for a specified time. Following treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated histone H3 (Ser10). A primary antibody for total histone H3 is used on a parallel blot or after stripping the first antibody to serve as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to phosphorylated and total histone H3 is quantified, and the ratio is calculated to determine the dose-dependent effect of TAK-901 on histone H3 phosphorylation.[8]
Signaling Pathways and Experimental Workflows
Caption: TAK-901 inhibits Aurora B and other kinases, leading to mitotic disruption and cancer cell death.
Caption: Workflow for assessing TAK-901's effect on Histone H3 phosphorylation via immunoblotting.
Synergistic Interactions
Recent studies have explored combination strategies to enhance the efficacy of TAK-901. A synthetic lethal siRNA screen identified BCL-xL as a key molecule that confers resistance to TAK-901-induced cell death.[4] The polyploid cells induced by TAK-901 are particularly vulnerable to the inhibition of BCL-xL.[4] This is because TAK-901 treatment can induce the pro-apoptotic protein BAX, and BCL-xL protects cells from BAX-dependent apoptosis.[4] Therefore, combining TAK-901 with a BCL-xL inhibitor, such as ABT-263, results in synergistic cytotoxicity in cancer cell lines.[4]
Clinical Development
Preclinical data demonstrating the potent anti-tumor activity of TAK-901 in various solid tumor and leukemia xenograft models supported its advancement into clinical trials.[2][3] Complete tumor regression was observed in an ovarian cancer A2780 xenograft model.[2] TAK-901 has entered Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with a diverse range of cancers.[2][3]
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a primary mechanism of action centered on the inhibition of Aurora B kinase. This leads to predictable and measurable downstream effects, including the suppression of histone H3 phosphorylation and the induction of polyploidy, ultimately resulting in the inhibition of cancer cell proliferation. Its activity against other clinically relevant kinases, such as FLT3 and FGFR2, broadens its potential therapeutic application. The synergistic effect observed with BCL-xL inhibitors suggests promising combination strategies for future clinical investigation. The ongoing clinical trials will be crucial in determining the therapeutic potential of TAK-901 in the treatment of human cancers.
References
- 1. Facebook [cancer.gov]
- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of TAK-901 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-901 hydrochloride is an investigational, multi-targeted small molecule inhibitor with potent activity against Aurora B kinase, a key regulator of mitosis. Preclinical studies have demonstrated its potential as an anti-cancer agent through the induction of polyploidy and subsequent cell death in various tumor types. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of TAK-901, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. While a Phase I clinical trial was initiated, the results have not been publicly reported.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] Overexpression of these kinases is frequently observed in a wide range of human cancers and is often associated with aneuploidy and tumorigenesis, making them attractive targets for cancer therapy.[1][2] this compound is a novel, potent, and selective inhibitor of Aurora B kinase.[1][2] This document details the preclinical evidence for its therapeutic potential.
Mechanism of Action
TAK-901 is an ATP-competitive inhibitor of Aurora B kinase.[3] The primary mechanism of action of TAK-901 is the inhibition of Aurora B kinase activity, which is essential for proper chromosome segregation and cytokinesis.[1][2] Inhibition of Aurora B by TAK-901 leads to a failure of the spindle assembly checkpoint, resulting in endoreduplication and the formation of polyploid cells.[1][2] These polyploid cells subsequently undergo apoptosis, leading to tumor cell death. A key pharmacodynamic biomarker of TAK-901 activity is the suppression of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[1][2]
Beyond its primary target, TAK-901 has been shown to inhibit other kinases at clinically relevant concentrations, including FMS-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] This multi-targeted profile may contribute to its broad anti-tumor activity.
Signaling Pathway
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| Aurora A | 21[4] |
| Aurora B | 15[4] |
In Vitro Cell Proliferation (EC50)
| Cell Line | Cancer Type | EC50 (nM) |
| A2780 | Ovarian Cancer | 50 - 200 |
| HCT116 | Colon Cancer | 50 - 200 |
| H460 | Lung Cancer | >200 |
| HL60 | Acute Myeloid Leukemia | 50 - 200 |
| MV4-11 | Acute Myeloid Leukemia | 50 - 200 |
| PC-3 | Prostate Cancer | 50 - 200 |
| KATO-III | Gastric Cancer | 50 - 200 |
| MES-SA | Uterine Sarcoma | 38 |
| MES-SA/Dx5 | Uterine Sarcoma (Pgp+) | >50,000 |
| HCT15 | Colorectal Cancer (Pgp+) | >200 |
| DLD1 | Colorectal Cancer (Pgp+) | >200 |
| IMR-90 (proliferating) | Normal Lung Fibroblast | 88 |
| IMR-90 (confluent) | Normal Lung Fibroblast | 2,400 |
In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| A2780 | Ovarian Cancer | 30 mg/kg, i.v., b.i.d., 2 days/week | Complete Regression (95%)[3] |
| HCT116 | Colon Cancer | i.v., b.i.d., 2 days/week | Partial Response |
| HL60 | Acute Myeloid Leukemia | i.v., b.i.d., 2 days/week | Partial Response |
| MV4-11 | Acute Myeloid Leukemia | 40 mg/kg, i.v., b.i.d., 2 days/week | Tumor Stasis for 30 days[3] |
| H460 | Lung Cancer | i.v., b.i.d., 2 days/week | Modest TGI[3] |
| H1299 | Lung Cancer | i.v., b.i.d., 2 days/week | Modest TGI[3] |
Experimental Protocols
In Vitro Kinase Assay
A detailed protocol for a representative Aurora B kinase assay is as follows:
Materials:
-
Purified recombinant Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
96-well plates
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add serial dilutions of TAK-901 or vehicle control to the wells.
-
Initiate the kinase reaction by adding purified Aurora B kinase.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based method such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
Cell Proliferation Assay
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
BrdU Cell Proliferation ELISA Kit
-
96-well cell culture plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of TAK-901 for 72 hours.
-
Add BrdU labeling solution to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add an anti-BrdU antibody conjugated to peroxidase (POD) and incubate.
-
After washing, add the substrate solution and measure the colorimetric output using a microplate reader.
Western Blot for Phospho-Histone H3
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-histone H3 (Ser10) and mouse anti-total histone H3.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent substrate
Procedure:
-
Treat cells with TAK-901 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-histone H3 (Ser10) and total histone H3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Animals:
-
Immunocompromised mice (e.g., athymic nude or SCID).
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Once tumors reach a specified volume, randomize the animals into treatment and control groups.
-
Administer TAK-901 intravenously according to the specified dosing schedule. The control group receives a vehicle solution.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (length x width²) / 2) and monitor animal body weight regularly.
-
At the end of the study, calculate the tumor growth inhibition.
Clinical Development
A Phase I, open-label, dose-escalation study of TAK-901 in adult patients with advanced solid tumors or lymphoma was initiated (NCT00935844). The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose. However, the results of this clinical trial have not been publicly reported.
Conclusion
This compound has demonstrated significant preclinical anti-tumor activity across a range of cancer types. Its mechanism of action as a potent Aurora B kinase inhibitor is well-characterized, with clear pharmacodynamic markers. The in vitro and in vivo data strongly support its therapeutic potential. Further clinical investigation would be necessary to establish its safety and efficacy in patients.
References
TAK-901 Hydrochloride: A Technical Guide to Target Kinases and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target kinases and binding affinity of TAK-901 hydrochloride, an investigational, multi-targeted Aurora B kinase inhibitor. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.
Executive Summary
TAK-901 is a novel, potent, and time-dependent inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It also demonstrates inhibitory activity against a panel of other kinases, though its cellular activity is most pronounced against Aurora B, FLT3, and FGFR2.[1][2] Its mechanism of action involves the suppression of histone H3 phosphorylation, a direct substrate of Aurora B, leading to endoreduplication and polyploidy, ultimately inhibiting cell proliferation in various cancer cell lines.[1][2] This document details the specific binding affinities, summarizes key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Target Kinase Profile and Binding Affinity
TAK-901 has been profiled against a broad panel of kinases, demonstrating potent inhibitory activity against several key targets. The binding affinity and inhibitory concentrations are summarized below.
Biochemical Assay Data
The following table summarizes the in vitro inhibitory activity of TAK-901 against various purified kinases.
| Target Kinase | IC50 (nM) | Notes |
| Aurora B | 15[3][4] | Time-dependent, tight-binding inhibition[2] |
| Aurora A | 21[3][4] | Not time-dependent[2] |
| JAK3 | 1.2[5] | |
| c-Src | 1.3[5] | |
| CLK2 | <2.0[5] | |
| FGR | <2.0[5] | |
| YES1 | <2.0[5] | |
| FLT3 | Similar to Aurora A/B[5] | |
| FGFR | Similar to Aurora A/B[5] |
Cellular Assay Data
The following table presents the effective concentrations of TAK-901 required to inhibit cellular processes mediated by its target kinases.
| Cellular Target/Process | Cell Line | EC50 (µM) |
| Histone H3 Phosphorylation | PC3 | 0.16[3] |
| FLT3 Autophosphorylation | MV4-11 | 0.25[2] |
| FGFR2 Autophosphorylation | KATO-III | 0.22[2] |
Kinetic and Affinity Constants for Aurora B
TAK-901 exhibits tight-binding, time-dependent inhibition of the Aurora B/INCENP complex.
| Parameter | Value |
| Affinity Constant (Kd) | 0.02 nM[5][6] |
| Dissociation Half-life (t1/2) | 920 minutes[5][6] |
| On-rate Constant (kon) | 5.6 x 10^5 M⁻¹sec⁻¹[2] |
| Off-rate Constant (koff) | 1.3 x 10⁻⁵ sec⁻¹[2] |
Experimental Protocols
This section details the methodologies used to characterize the activity of TAK-901.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of TAK-901 required to inhibit 50% of the activity (IC50) of purified kinases.
Methodology:
-
Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes are assayed at room temperature in a buffer containing serially diluted TAK-901.[3]
-
For Aurora A/TPX2, 2 nM of the enzyme complex is assayed with 100 nM FL-Kemptide and 1 mM ATP.[3]
-
For Aurora B/INCENP, 0.8 nM of the enzyme complex is assayed with 100 nM 5-carboxy-fluorescein-GRTGRRNSI-NH2 (FL-PKAtide) and 10 mM ATP.[3]
-
For time-dependent inhibition studies, Aurora B/INCENP is pre-incubated with TAK-901 for 1 hour at room temperature before the addition of 150 µM ATP to initiate the reaction.[3]
-
Product formation is quantified using an IMAP (Immobilized Metal Affinity-based Phosphorescence) detection system.[3]
-
For slow progress curve analysis of TAK-901 binding to Aurora B/INCENP, a LabChip off-chip mobility shift assay is utilized. The enzyme reaction is initiated by adding 0.1 nmol/L Aurora B/INCENP to a reaction mixture containing 1 mmol/L ATP, 2 μmol/L FL-PKAtide, and serial dilutions of TAK-901.[2]
Cellular Proliferation Assay
Objective: To determine the effective concentration of TAK-901 that inhibits cell proliferation by 50% (EC50).
Methodology:
-
Cells are plated in 96-well microtiter plates and incubated with serial dilutions of TAK-901 for 72 hours.[3]
-
Cell proliferation is determined by either:
Immunoblotting for Histone H3 Phosphorylation
Objective: To assess the inhibition of Aurora B kinase activity in intact cells by measuring the phosphorylation of its substrate, histone H3.
Methodology:
-
PC3 cells are treated with varying concentrations of TAK-901.[2]
-
Whole-cell lysates are prepared using a buffer containing 62.5 mmol/L Tris-HCl (pH 7), 1% SDS, and 10% glycerol.[2]
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated histone H3 (Ser10) and total histone H3.
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The EC50 is determined from the dose-response curve.[2]
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the effect of TAK-901 on cell cycle progression and the induction of polyploidy.
Methodology:
-
HL60 cells are incubated for 48 hours with a concentration dilution series of TAK-901.[2]
-
Cells are harvested, fixed, and stained with a fluorescent DNA dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the induction of polyploidy (cells with >4N DNA content).[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by TAK-901 and a typical experimental workflow for its characterization.
Caption: TAK-901 inhibits Aurora B, preventing Histone H3 phosphorylation and disrupting mitosis, leading to polyploidy.
Caption: Experimental workflow for the preclinical characterization of TAK-901.
References
- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Chemical Structure of TAK-901 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of TAK-901 hydrochloride. Initially queried as a c-Met inhibitor, extensive research reveals that TAK-901 is, in fact, a potent, multi-targeted inhibitor of Aurora B kinase. This document will clarify this distinction and detail the compound's true mechanism of action, supported by preclinical data. The guide includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key biological pathways and experimental workflows to support further research and development.
Discovery and Chemical Structure
Discovery
TAK-901 was developed by Millennium Pharmaceuticals, the oncology drug discovery and development unit of Takeda Pharmaceutical Company Limited. It emerged from a drug discovery program focused on identifying novel kinase inhibitors based on an azacarboline chemical scaffold.[1] Through structure-based drug design, TAK-901 was identified as a potent inhibitor of Aurora kinases.[2] The azacarboline core of TAK-901 interacts with the hinge region of the kinase domain, a common strategy for achieving high-affinity binding.[2]
Chemical Structure and Properties
This compound is the salt form of the active compound. Its chemical identity is characterized as follows:
-
Systematic Name: 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-azacarboline-1-carboxamide hydrochloride
-
Chemical Formula: C₂₈H₃₃ClN₄O₃S
-
Molecular Weight: 541.11 g/mol [3]
-
CAS Number: 934542-50-4 (for the hydrochloride salt)[3]
The chemical structure of TAK-901 features the novel azacarboline core, which is crucial for its interaction with the kinase hinge region.[2]
Mechanism of Action: A Potent Aurora B Kinase Inhibitor
Contrary to the initial topic query, TAK-901 is not a c-Met inhibitor. It is a potent, ATP-competitive, multi-targeted inhibitor with primary activity against Aurora B kinase .[1][4] It also demonstrates inhibitory activity against Aurora A kinase.[4]
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis and cell division.[1] Aurora B is a key component of the chromosomal passenger complex (CPC), which is critical for proper chromosome segregation and cytokinesis.[1]
Inhibition of Aurora B by TAK-901 leads to a cascade of cellular events characteristic of Aurora B inhibition:
-
Suppression of Histone H3 Phosphorylation: Aurora B's primary cellular substrate is histone H3 at serine 10. TAK-901 potently inhibits this phosphorylation event.[2]
-
Induction of Polyploidy: By disrupting cytokinesis, the final stage of cell division, TAK-901 treatment causes cells to re-replicate their DNA without dividing, leading to the formation of large, multinucleated cells (polyploidy).[2]
-
Inhibition of Cell Proliferation: The disruption of mitosis ultimately leads to the inhibition of cell proliferation in various cancer cell lines.[1]
TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B.[1] While it can inhibit other kinases at higher concentrations, its primary and most potent activity in intact cells is against Aurora B.[1]
Signaling Pathway
The following diagram illustrates the Aurora B signaling pathway and the point of inhibition by TAK-901.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of TAK-901.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-901
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |
| Aurora A | 21 | Biochemical assay | [4] |
| Aurora B | 15 | Biochemical assay | [4] |
Table 2: In Vitro Cellular Activity of TAK-901
| Cell Line | Cancer Type | EC₅₀ (nM) for Cell Proliferation | Reference |
| A2780 | Ovarian Cancer | 85 | |
| HCT116 | Colon Cancer | Not specified | |
| H460 | Large Cell Lung Cancer | 810 | |
| MV4-11 | Acute Myeloid Leukemia | Not specified | |
| HL60 | Acute Myeloid Leukemia | Not specified | |
| PC3 | Prostate Cancer | 190 | |
| MES-SA | Uterine Sarcoma | 43 | |
| MES-SA/Dx5 (PgP expressing) | Uterine Sarcoma | >50,000 |
Table 3: In Vivo Antitumor Efficacy of TAK-901 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| A2780 | Ovarian Cancer | 30 and 45 mg/kg, IV, twice daily, 2 days/week for 3 weeks | Complete tumor regression | |
| HCT116 | Colon Cancer | Not specified | Tumor regression at higher doses | |
| HL60 | Acute Myeloid Leukemia | Not specified | Tumor regression at higher doses | |
| MV4-11 | Acute Myeloid Leukemia | 40 mg/kg/injection | Tumor stasis for 30 days |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Aurora B Kinase Assay (ADP-Glo™ Format)
This protocol is based on the luminescent ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
TAK-901 (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of TAK-901 at various concentrations (or vehicle control).
-
Add 5 µL of a mixture of Aurora B kinase and the kinase substrate in Kinase Buffer.
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (BrdU Incorporation by Flow Cytometry)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Bromodeoxyuridine (BrdU) labeling solution (10 µM)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (fluorochrome-conjugated)
-
Propidium Iodide (PI) or 7-AAD for DNA content staining
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of TAK-901 for a desired period (e.g., 48 hours).
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 1-2 hours to allow incorporation into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit or standard protocols (e.g., ethanol fixation).
-
DNA Denaturation: Treat the cells with DNase I or HCl to expose the incorporated BrdU.
-
Antibody Staining: Incubate the cells with a fluorochrome-conjugated anti-BrdU antibody.
-
DNA Staining: Stain the cells with PI or 7-AAD to analyze DNA content and cell cycle distribution.
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer. The percentage of BrdU-positive cells represents the proliferating cell population.
Western Blot for Histone H3 Phosphorylation
This method is used to detect the phosphorylation status of histone H3, a direct substrate of Aurora B.
Materials:
-
Cell lysates from TAK-901 treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells treated with TAK-901 or vehicle to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-H3 and anti-total H3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Histone H3.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the antitumor efficacy of TAK-901 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line suspension
-
Matrigel (optional)
-
TAK-901 formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TAK-901 (e.g., intravenously, twice daily for 2 consecutive days per week) or vehicle to the respective groups.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight and overall health of the mice regularly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like histone H3 phosphorylation).
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating a kinase inhibitor like TAK-901.
Conclusion
This compound is a novel, potent, multi-targeted Aurora B kinase inhibitor derived from an azacarboline scaffold. It demonstrates significant preclinical antitumor activity both in vitro and in vivo across a range of cancer models. Its mechanism of action, centered on the inhibition of Aurora B kinase, leads to the suppression of histone H3 phosphorylation, induction of polyploidy, and inhibition of cell proliferation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of TAK-901 and other Aurora kinase inhibitors.
References
The Role of TAK-901 Hydrochloride in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-901 hydrochloride is a potent, multi-targeted Aurora kinase inhibitor with significant activity against Aurora B kinase. This technical guide delves into the core mechanism of TAK-901-mediated cell cycle arrest, providing a comprehensive overview for researchers and drug development professionals. Through the inhibition of Aurora B kinase, a crucial regulator of mitosis, TAK-901 disrupts the proper execution of cell division, leading to endoreduplication and the formation of polyploid cells. This ultimately triggers a cell cycle checkpoint, resulting in arrest and subsequent apoptosis in cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the activity of TAK-901, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis.[1] Among them, Aurora B is a chromosomal passenger protein essential for critical mitotic events, including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis.[2] Its overexpression is a common feature in various human cancers, making it an attractive target for therapeutic intervention.[1]
This compound is an investigational small molecule inhibitor that has demonstrated potent, time-dependent, and tight-binding inhibition of Aurora B kinase.[1] Its mechanism of action is primarily centered on the disruption of normal mitotic progression, leading to a unique form of cell cycle arrest characterized by the accumulation of cells with multiplied DNA content, a state known as polyploidy.[3][4] This guide provides an in-depth analysis of the cellular and molecular consequences of TAK-901 treatment, with a focus on its role in inducing cell cycle arrest.
Mechanism of Action: Inhibition of Aurora B Kinase
TAK-901 acts as a potent inhibitor of both Aurora A and Aurora B kinases, with IC50 values of 21 nM and 15 nM, respectively.[5] The primary mechanism driving cell cycle arrest is the inhibition of Aurora B. A key substrate of Aurora B is histone H3, and its phosphorylation at Serine 10 is a critical event for chromosome condensation and segregation during mitosis. TAK-901 effectively suppresses the phosphorylation of histone H3 in a dose-dependent manner.[3][6]
The inhibition of Aurora B kinase activity by TAK-901 leads to a failure of cytokinesis, the final step of cell division where the cytoplasm of a single eukaryotic cell divides into two daughter cells. Instead of dividing, cells that have replicated their DNA exit mitosis and re-enter the G1 phase with a doubled DNA content. This process, known as endoreduplication, results in the formation of polyploid cells (containing >4N DNA content).[3][4] These polyploid cells subsequently undergo cell cycle arrest, which can be followed by apoptosis.[7]
Quantitative Data on TAK-901 Activity
The following tables summarize the in vitro potency of TAK-901 in various cancer cell lines and its effect on inducing polyploidy.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| Various Human Cancer Cell Lines | Multiple | 40 - 500 | [1] |
| PC3 | Prostate Cancer | EC50 = 160 | [3] |
| HL60 | Acute Myeloid Leukemia | - | [3] |
| HCT116 | Colon Carcinoma | - | [4] |
Table 2: Induction of Polyploidy by this compound
| Cell Line | Concentration | Observation | Reference |
| HL60 | Starting at 200 nM | Detection of octaploid (8N) cells. | [3] |
| HL60 | > 3.2 µM | Accumulation of sub-G0 cell populations. | [3] |
| HCT116 | Not specified | Treatment resulted in mainly 4N and 8N cells (control cells were 2N and 4N). | [4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HL60, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for a specified time (e.g., 24, 48 hours).
-
Cell Harvest:
-
For suspension cells (e.g., HL60), collect cells by centrifugation.
-
For adherent cells (e.g., HCT116), aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and collect cells by centrifugation.
-
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets.
-
Data Analysis: Analyze the cell cycle distribution (Sub-G0, G0/G1, S, and G2/M phases) and the percentage of polyploid cells (>4N DNA content) using appropriate software.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol describes the detection of phosphorylated histone H3 at Serine 10, a direct substrate of Aurora B kinase, in cells treated with TAK-901.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10) polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-17869)[8]
-
Primary antibody: Mouse anti-Histone H3 monoclonal antibody (as a loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with TAK-901 as described above. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-Histone H3 (Ser10) (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.
Visualizations
Signaling Pathway of TAK-901 Action
Caption: Mechanism of TAK-901 induced cell cycle arrest.
Experimental Workflow for Assessing TAK-901 Activity
Caption: Workflow for evaluating TAK-901's effect on cells.
Conclusion
This compound is a potent Aurora B kinase inhibitor that effectively induces cell cycle arrest in cancer cells. Its mechanism of action, centered on the disruption of cytokinesis and the subsequent induction of polyploidy, represents a promising strategy for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TAK-901 and similar compounds. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of its biological activity and guide future research endeavors in this field.
References
- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Histone H3 (Ser10) Polyclonal Antibody (PA5-17869) [thermofisher.com]
Preclinical Efficacy of TAK-901 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-901 hydrochloride is a novel, potent, and multi-targeted Aurora B kinase inhibitor that has demonstrated significant preclinical efficacy across a range of cancer models. This technical guide synthesizes the available preclinical data on TAK-901, presenting its mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols. Quantitative data are summarized in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, plays a crucial role in the regulation of mitosis. Their frequent overexpression in various human cancers has made them attractive targets for therapeutic intervention.[1] TAK-901 is an investigational small molecule inhibitor targeting this family, with a particular potency for Aurora B.[2] Preclinical studies have highlighted its potential as an anti-cancer agent, demonstrating robust activity in both cell-based assays and animal models.[1][3] This document provides a comprehensive overview of the preclinical data supporting the efficacy of TAK-901.
Mechanism of Action
TAK-901 is an azacarboline kinase hinge-binder that functions as an ATP-competitive inhibitor of Aurora kinases.[1][4] It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A.[1][5] The primary mechanism of action involves the inhibition of Aurora B kinase activity, which is essential for chromosome segregation, cytokinesis, and the phosphorylation of histone H3.[3][6] Inhibition of Aurora B by TAK-901 leads to suppression of cellular histone H3 phosphorylation and the induction of polyploidy, where cells undergo DNA replication without cell division, ultimately leading to cell cycle arrest and apoptosis.[1][3][6]
Beyond its primary target, TAK-901 has been shown to inhibit other kinases, including FLT3 and FGFR2, in intact cells, suggesting a multi-targeted profile that may contribute to its broad anti-tumor activity.[1][3][7]
Signaling Pathway
Caption: Mechanism of action of TAK-901, inhibiting Aurora B kinase and leading to mitotic disruption.
In Vitro Efficacy
TAK-901 has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines.
Enzyme Inhibition
| Target | IC50 (nM) |
| Aurora A | 21[4][5][7] |
| Aurora B | 15[4][5][7] |
Cellular Proliferation Inhibition
| Cell Line | Cancer Type | EC50 (nM) |
| Various Human Cancer Cell Lines | Multiple | 40 - 500[1][3][4] |
| PC3 | Prostate Cancer | 160 (for Histone H3 phosphorylation)[3][5][6] |
| KATO-III | Gastric Carcinoma | 220 (for FGFR2 phosphorylation)[3][6] |
| MV4-11 | Acute Myeloid Leukemia | 250 (for FLT3 phosphorylation)[3][6] |
| MES-SA | Uterine Sarcoma | 38[5] |
| MES-SA/Dx5 (P-gp expressing) | Uterine Sarcoma | >50,000[5] |
| IMR-90 (proliferating) | Normal Lung Fibroblast | 88[3][6] |
| IMR-90 (non-dividing) | Normal Lung Fibroblast | 2,400[3][6] |
EC50 values for cell proliferation were determined by measuring DNA synthesis (BrdUrd incorporation) after 72 hours of treatment.[5]
In Vivo Efficacy
The anti-tumor activity of TAK-901 has been evaluated in several subcutaneous xenograft models.
Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
| A2780 | Ovarian Cancer | 45 mg/kg, i.v., b.i.d., 2 days/week | 95% regression[6] | Complete regression observed.[1][3] |
| A2780 | Ovarian Cancer | 30 mg/kg, i.v., b.i.d., 2 days/week | Tumor stasis for 30 days[5] | - |
| MV4-11 | Acute Myeloid Leukemia | 40 mg/kg, i.v., b.i.d., 2 days/week | Tumor stasis for 30 days[5] | - |
| HCT116 | Colorectal Cancer | Not specified | Up to 60%[4] | Assessed by PET imaging. |
| U87MG-luc | Glioblastoma | Stereotaxic injection | Significant decrease in tumor growth[8] | - |
TGI was statistically significant in a dose-dependent manner in many of the tested models.[3]
Experimental Workflow for In Vivo Studies
Caption: A generalized experimental workflow for assessing the in vivo efficacy of TAK-901 in xenograft models.
Experimental Protocols
Kinase Inhibition Assays
Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes were assayed at room temperature.[5] The assays contained serially diluted TAK-901, and product quantification was performed using IMAP detection reagents.[5] For time-dependent inhibition studies, Aurora B/INCENP was pre-incubated with TAK-901 for 1 hour before initiating the reaction with ATP.[5] A broader kinase panel screening was conducted by commercial services (Millipore and Invitrogen) at ATP concentrations at or below the Km for each respective kinase.[3]
Cell Proliferation Assay
Cells were plated in 96-well microtiter plates and incubated with serial dilutions of TAK-901 for 72 hours.[5] Cell proliferation was quantified by measuring the incorporation of bromodeoxyuridine (BrdUrd) into DNA using an ELISA-based method.[5] For non-dividing cells, viability was assessed using an MTS assay.[5]
Histone H3 Phosphorylation Assay
PC3 cells were treated with varying concentrations of TAK-901.[3] Following treatment, cell lysates were prepared and subjected to immunoblot analysis to detect the levels of phosphorylated histone H3.[3][6]
Polyploidy Analysis
HL60 or PC3 cells were incubated with TAK-901 for 48 hours.[3][6] For visualization, PC3 cells were stained for actin and DNA.[3][6] For quantitative analysis, HL60 cells were stained with a DNA-binding dye, and the DNA content was analyzed by flow cytometry.[3][6]
In Vivo Xenograft Studies
Human tumor cells were implanted subcutaneously into immunocompromised mice or rats.[5] Once tumors reached a specified size, animals were randomized into vehicle control and TAK-901 treatment groups.[5] TAK-901 was typically administered intravenously twice daily (b.i.d.) for 2 consecutive days per week for 2 or 3 cycles.[3][5] Tumor volumes and body weights were monitored regularly.[8] At the end of the study, tumors were excised for further analysis, including pharmacodynamic marker assessment.[9]
Pharmacodynamics
In vivo biomarker studies in A2780 xenograft models demonstrated that TAK-901 induced pharmacodynamic responses consistent with Aurora B inhibition.[1][3] A single intravenous dose of TAK-901 led to a dose-dependent suppression of histone H3 phosphorylation in tumor tissue, which correlated with the concentration of TAK-901 in the tumor.[9] Repeated dosing resulted in the induction of polyploidy in the tumor cells.[9]
Conclusion
The preclinical data for this compound strongly support its potent and multi-targeted anti-tumor activity. Its mechanism of action as a tight-binding inhibitor of Aurora B kinase is well-characterized, leading to predictable cellular phenotypes of inhibited histone H3 phosphorylation and induction of polyploidy. TAK-901 has demonstrated significant in vitro and in vivo efficacy across a broad range of solid and hematological cancer models. These compelling preclinical findings have provided a strong rationale for its advancement into clinical trials for the treatment of various malignancies.[1][3]
References
- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism [mdpi.com]
- 9. researchgate.net [researchgate.net]
TAK-901 Hydrochloride: A Deep Dive into its Impact on Cellular Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways affected by TAK-901 hydrochloride, a potent, multi-targeted Aurora kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, presents key quantitative data, and details experimental methodologies to facilitate further investigation into its therapeutic potential.
Core Mechanism of Action: Inhibition of Aurora Kinases
This compound is a novel, investigational azacarboline derivative that primarily functions as an ATP-competitive inhibitor of Aurora kinases, with a strong affinity for both Aurora A and Aurora B.[1][2] This inhibition is characterized by a time-dependent, tight-binding interaction, particularly with Aurora B.[3][4] The disruption of Aurora kinase function, which is crucial for the regulation of mitosis and cell division, forms the cornerstone of TAK-901's anti-proliferative effects.[3][4]
A primary and well-documented downstream effect of Aurora B inhibition by TAK-901 is the dose-dependent suppression of histone H3 phosphorylation at serine 10.[3][5] This specific molecular event is a key biomarker of TAK-901 activity. The ultimate cellular consequence of this inhibition is the disruption of proper chromosome segregation and cytokinesis, leading to the formation of polyploid cells, a hallmark of Aurora B inhibition.[2][3][6]
Key Quantitative Data: In Vitro Potency
The inhibitory activity of TAK-901 has been quantified across various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.
| Target | IC50 (nM) | Notes |
| Aurora A | 21 | Cell-free biochemical assay.[1][2][7][8] |
| Aurora B | 15 | Cell-free biochemical assay.[1][2][7][8] |
| FLT3 | Similar to Aurora A/B | In biochemical assays.[1][9] |
| FGFR | Similar to Aurora A/B | In biochemical assays.[1][9] |
| Src family kinases | Similar to Aurora A/B | In biochemical assays.[1][9] |
| Cell Line / Condition | EC50 (µM) | Notes |
| PC3 (Prostate Cancer) | 0.16 | For inhibition of histone H3 phosphorylation.[3][7][8] |
| KATO-III | 0.22 | For inhibition of FGFR2 phosphorylation.[3] |
| MV4-11 (AML) | 0.25 | For inhibition of FLT3 phosphorylation.[3] |
| Various Cancer Cell Lines | 0.05 - 0.2 | For inhibition of cell proliferation (BrdUrd incorporation).[2][3] |
| MES-SA (Uterine Sarcoma) | 0.038 | [7][8] |
| MES-SA/Dx5 (Drug-resistant) | >50 | Demonstrates that TAK-901 is a substrate of P-glycoprotein.[7][8] |
Affected Signaling Pathways
Beyond its primary targets, TAK-901 influences a broader network of cellular signaling pathways, contributing to its overall anti-cancer activity.
-
FLT3 and FGFR Signaling: TAK-901 demonstrates potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) in both biochemical and cellular assays.[1][3][4] This is particularly relevant in cancers driven by mutations in these receptor tyrosine kinases.
-
Src Family Kinases: While TAK-901 inhibits Src family kinases in biochemical assays, the cellular inhibition is weaker compared to its effects on Aurora B, FLT3, and FGFR2.[1][9]
-
NF-κB and JAK/STAT Pathways: In reporter-based cellular models, TAK-901 has been shown to inhibit the NF-κB and JAK/STAT pathways with submicromolar potency.[1][9]
-
Lipid Metabolism via SREBP1: Recent studies have uncovered a novel mechanism of TAK-901 in glioblastoma, where it downregulates fatty acid and cholesterol homeostasis pathways by suppressing the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[6]
-
Induction of Apoptosis via BAX: TAK-901 has been shown to induce the expression of the pro-apoptotic protein BAX.[10][11] This suggests a mechanism for synergy with other anti-cancer agents, such as BCL-xL inhibitors.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize the activity of TAK-901.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of TAK-901 on purified kinase activity.
Protocol:
-
Enzyme activities of Aurora A/TPX2 and Aurora B/INCENP complexes are assayed at room temperature.[8]
-
The reaction buffer contains serially diluted TAK-901.[8]
-
For Aurora A/TPX2, 100 nM FL-Kemptide and 1 mM ATP are used.[8]
-
For Aurora B/INCENP, 100 nM 5-carboxy-fluorescein-GRTGRRNSI-NH2 (FL-PKAtide) and 10 µM ATP are used.[8]
-
Product formation is quantified using IMAP detection reagents.[8]
-
For time-dependent inhibition studies, Aurora B/INCENP is pre-incubated with TAK-901 for 1 hour before initiating the reaction with a high concentration of ATP (150 µM).[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
The Pharmacodynamics of TAK-901 Hydrochloride: A Technical Overview for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pharmacodynamics of TAK-901 hydrochloride, a potent, multi-targeted Aurora B kinase inhibitor, with a focus on its activity in solid tumors. Drawing from preclinical data, this document outlines its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Aurora B Kinase Inhibition
TAK-901 is an investigational, small-molecule inhibitor that demonstrates time-dependent, tight-binding inhibition of Aurora B kinase, a key regulator of mitosis.[1][2] Its primary mechanism involves binding to and inhibiting the activity of Aurora B, leading to disruptions in critical mitotic processes.[2] This inhibition disrupts chromosome segregation and cytokinesis, ultimately inducing polyploidy (the state of having more than two sets of chromosomes) and subsequent cell death in rapidly dividing cancer cells.[1][3][4]
While TAK-901 is a potent Aurora B inhibitor, it also exhibits activity against other kinases, including FLT3 and FGFR2, at clinically relevant concentrations.[1][3] However, its cellular effects are most prominently characterized by the Aurora B inhibition phenotype.[3]
Signaling Pathway of TAK-901 Action
The primary signaling pathway affected by TAK-901 is the mitotic regulatory pathway governed by Aurora B kinase. Inhibition of Aurora B by TAK-901 leads to a cascade of downstream effects, including the suppression of histone H3 phosphorylation, a direct substrate of Aurora B.[1][3]
Caption: TAK-901 signaling pathway.
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro and in vivo pharmacodynamic parameters of this compound in various solid tumor models.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Aurora A | 21 | Biochemical | [5][6][7] |
| Aurora B | 15 | Biochemical | [5][6][7] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| PC3 | Prostate Cancer | EC50 (Histone H3 Phosphorylation) | 0.16 | [3][6] |
| KATO-III | Gastric Carcinoma | EC50 (FGFR2 Phosphorylation) | 0.22 | [3] |
| MV4-11 | Acute Myeloid Leukemia | EC50 (FLT3 Phosphorylation) | 0.25 | [3] |
| Various Human Cancer Cell Lines | Multiple | EC50 (Cell Proliferation) | 0.04 - 0.5 | [1] |
| MES-SA | Uterine Sarcoma | EC50 (Cell Proliferation) | 0.038 | [3][6] |
| MES-SA/Dx5 (P-gp expressing) | Uterine Sarcoma | EC50 (Cell Proliferation) | >50 | [3][6] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| A2780 | Ovarian Cancer | 30 mg/kg, IV, b.i.d., 2 consecutive days/week | Complete Regression | [1] |
| A2780 and MV4-11 | Ovarian Cancer and AML | 30 and 40 mg/kg | Tumor Stasis for 30 days | [6] |
| HCT116 | Colorectal Cancer | Not Specified | Up to 60% tumor inhibition | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAK-901 against purified Aurora A and Aurora B kinases.
Methodology:
-
Recombinant human Aurora A and Aurora B kinases were used.
-
Kinase activity was measured using a radiometric assay with a peptide substrate.
-
TAK-901 was serially diluted and incubated with the kinase and substrate in the presence of [γ-33P]ATP.
-
The amount of radiolabeled phosphate incorporated into the substrate was quantified to determine the level of kinase inhibition.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assays
Objective: To determine the effective concentration (EC50) of TAK-901 required to inhibit cell proliferation in various cancer cell lines.
Methodology:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of TAK-901 for 72 hours.
-
Cell proliferation was assessed using a BrdUrd (5-bromo-2'-deoxyuridine) incorporation assay, which measures DNA synthesis.[3]
-
Alternatively, cell viability was measured using the CellTiter-Glo luminescent cell viability assay.[4]
-
EC50 values were determined from the resulting dose-response curves.
Histone H3 Phosphorylation Assay
Objective: To assess the in-cell activity of TAK-901 by measuring the phosphorylation of histone H3, a direct substrate of Aurora B.
Methodology:
-
PC3 prostate cancer cells were treated with various concentrations of TAK-901 for a specified period.[3]
-
Whole-cell lysates were prepared and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and immunoblotted with antibodies specific for phosphorylated histone H3 (Ser10) and total histone H3.
-
The signal intensity of the phosphorylated histone H3 was normalized to the total histone H3 to determine the dose-dependent inhibition.[3]
-
The EC50 value was calculated from the dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of TAK-901 in rodent models bearing human solid tumors.
Methodology:
-
Human tumor cells (e.g., A2780 ovarian cancer) were subcutaneously implanted into immunodeficient mice or rats.
-
Once tumors reached a specified volume, animals were randomized into vehicle control and TAK-901 treatment groups.
-
TAK-901 was administered intravenously (IV) twice daily (b.i.d.) on 2 consecutive days per week for 2 or 3 cycles.[3]
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised for pharmacodynamic biomarker analysis, such as histone H3 phosphorylation and assessment of polyploidy by hematoxylin and eosin staining.
Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
Conclusion
This compound demonstrates potent and specific inhibition of Aurora B kinase, leading to predictable pharmacodynamic effects in solid tumor models. Its ability to induce polyploidy and cell death, coupled with significant antitumor activity in vivo, underscores its potential as a therapeutic agent. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the evaluation of novel anticancer therapies targeting mitotic pathways. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TAK-901 in patients with solid tumors.[1]
References
- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for TAK-901 Hydrochloride In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-901 hydrochloride is a potent and multi-targeted Aurora B kinase inhibitor.[1][2][3][4][5] Aurora kinases are crucial for the regulation of mitosis, and their overexpression is common in various cancers, making them a key target for cancer therapy.[1][2][5] TAK-901 also demonstrates inhibitory activity against other kinases, including FLT3 and FGFR2.[1][2][4][6] The primary mechanism of action involves the inhibition of Aurora B kinase, which leads to the suppression of histone H3 phosphorylation and the induction of polyploidy, ultimately resulting in the inhibition of cancer cell proliferation.[1][2][4][5][6] In vitro studies have shown that TAK-901 effectively inhibits the proliferation of a variety of human cancer cell lines.[1][2][4][6]
These application notes provide a detailed protocol for determining the in vitro efficacy of this compound on cancer cell viability using a common luminescence-based ATP assay, the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[7][8]
Signaling Pathway of TAK-901
The following diagram illustrates the signaling pathway affected by TAK-901.
Caption: TAK-901 inhibits Aurora B kinase, preventing histone H3 phosphorylation and disrupting mitosis.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of TAK-901 across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Cancer | 40 - 500 | [6] |
| HL60 | Acute Myeloid Leukemia | 40 - 500 | [6] |
| A2780 | Ovarian Cancer | Not specified | [1][2] |
| KATO-III | Gastric Carcinoma | Not specified | [1][4] |
| MV4-11 | Acute Myeloid Leukemia | Not specified | [1][4] |
| U87MG | Glioblastoma | Not specified | [9] |
Note: The IC50 range of 40-500 nM is reported for a broad panel of human cancer cell lines.[1][2][4][6]
Experimental Protocol: Cell Viability Assay
This protocol outlines the steps for assessing the effect of this compound on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials
-
This compound
-
Cancer cell line of interest (e.g., PC3, HL60, U87MG)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Experimental Workflow
The diagram below outlines the major steps of the cell viability assay protocol.
Caption: Workflow for the TAK-901 in vitro cell viability assay.
Procedure
1. Cell Seeding: a. Culture cells in appropriate complete medium until they reach approximately 80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be directly collected. c. Resuspend cells in fresh medium and perform a cell count to determine cell concentration. d. Dilute the cell suspension to the desired seeding density. For example, for U87MG cells, a density of 1000 cells/well can be used.[9] e. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. f. Include control wells containing medium only for background luminescence measurement. g. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
2. Preparation of TAK-901 Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the TAK-901 stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value.
3. Cell Treatment: a. After the initial incubation, carefully remove the medium from the wells (for adherent cells) or directly add the drug dilutions (for suspension cells). b. Add 100 µL of the prepared TAK-901 dilutions to the respective wells. c. Include vehicle control wells treated with the same concentration of the solvent used for the drug stock. d. Incubate the plate for a predetermined period, for instance, 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[9]
4. Cell Viability Measurement (using CellTiter-Glo®): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8][10] b. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10] e. Measure the luminescence of each well using a luminometer.
5. Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental readings. b. Normalize the data to the vehicle-treated control wells, which represent 100% cell viability. c. Plot the percentage of cell viability against the logarithm of the TAK-901 concentration. d. Determine the IC50 value (the concentration of TAK-901 that inhibits cell viability by 50%) using a non-linear regression analysis.
Conclusion
This document provides a comprehensive guide for assessing the in vitro efficacy of this compound using a cell viability assay. The provided protocol, signaling pathway, and workflow diagrams offer a clear framework for researchers to investigate the anti-proliferative effects of this Aurora B kinase inhibitor on various cancer cell lines. Adherence to this detailed methodology will facilitate the generation of reliable and reproducible data for drug development and cancer research applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Detecting Phospho-Histone H3 (Ser10) Inhibition by TAK-901 via Western Blot
Introduction
TAK-901 is a potent, investigational small-molecule inhibitor targeting Aurora B kinase, a key regulator of mitosis.[1][2] Aurora B kinase plays an essential role in several mitotic events, including chromosome condensation, segregation, and cytokinesis.[3] One of its primary and well-characterized functions is the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10) and Serine 28, which is a hallmark of mitosis.[4][5] Inhibition of Aurora B by TAK-901 leads to a dose-dependent suppression of p-H3, resulting in failed cell division (cytokinesis), the formation of polyploid cells, and ultimately, inhibition of cancer cell proliferation.[2][6][7] Therefore, monitoring the levels of p-H3 (Ser10) by Western blot is a crucial pharmacodynamic biomarker assay to confirm the on-target activity of TAK-901 in preclinical research.[6]
These application notes provide a detailed protocol for treating cancer cell lines with TAK-901 and subsequently detecting the change in Histone H3 Ser10 phosphorylation using Western blot analysis.
Signaling Pathway of TAK-901 Action
TAK-901 exerts its effect by directly inhibiting the enzymatic activity of Aurora B kinase. This prevents the transfer of a phosphate group to its downstream substrates, including Histone H3 at the Serine 10 position, a modification critical for proper mitotic progression.
Caption: TAK-901 signaling pathway leading to inhibition of Histone H3 phosphorylation.
Quantitative Data Summary
The following table summarizes the effective concentrations of TAK-901 used in various cancer cell lines as reported in preclinical studies. This can serve as a guide for designing dose-response experiments.
| Cell Line | Assay Type | Effective Concentration (TAK-901) | Observed Effect | Reference |
| PC3 (Prostate) | Western Blot | 0.2 µmol/L (200 nmol/L) | Suppression of Histone H3 phosphorylation | [6] |
| Multiple Lines | Cell Proliferation | 40 - 500 nmol/L (EC50) | Inhibition of cell proliferation | [2] |
| HL60 (Leukemia) | Flow Cytometry | > 200 nmol/L | Induction of polyploidy (8n cells) | [6] |
| HCT116 (Colon) | Western Blot | 100 nmol/L | Suppression of p-H3 (Ser10) | [7] |
| U87MG (Glioblastoma) | Western Blot | Dose-dependent decrease | Decrease in p-H3 (Ser10) protein expression | [8] |
Experimental Protocol
This protocol details the steps for treating cells with TAK-901 and analyzing p-H3 (Ser10) levels.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., HCT116, PC3, HeLa) and corresponding growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Inhibitor: TAK-901 (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Alternatively, an acid extraction buffer for histones can be used.[9]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer (e.g., Laemmli).
-
Western Blot: PVDF or nitrocellulose membrane, transfer buffer, transfer system.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody (e.g., Cell Signaling Technology #9701, Millipore #06-570).[10]
-
Rabbit or Mouse anti-Total Histone H3 antibody (loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Western Blot Workflow
Caption: Step-by-step experimental workflow for Western blot analysis of p-H3.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of TAK-901 in complete growth medium. A suggested dose range is 0, 10, 50, 100, 200, and 500 nM. Include a DMSO-only vehicle control.
-
Replace the medium with the drug-containing medium and incubate for a predetermined time (e.g., 24 or 48 hours).[6]
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Western Transfer:
-
Prepare samples by adding Laemmli loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Histone H3 has a molecular weight of ~17 kDa.[9]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-H3 (Ser10) (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent and apply it to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Stripping and Re-probing for Total H3 (Loading Control):
-
After imaging for p-H3, the membrane can be stripped (using a mild stripping buffer) and re-probed for Total Histone H3 to serve as a loading control.[11]
-
Follow steps 5.1 to 5.5 using the primary antibody for Total H3.
-
Data Analysis and Expected Results
The expected outcome is a dose-dependent decrease in the band intensity corresponding to p-H3 (Ser10) with increasing concentrations of TAK-901.[6][8] The signal for Total Histone H3 should remain relatively constant across all lanes, confirming equal protein loading.[11] Densitometry can be used to quantify the band intensities. The p-H3 signal should be normalized to the corresponding Total H3 signal for each sample to accurately reflect the change in phosphorylation status. The results will validate the on-target inhibitory effect of TAK-901 on Aurora B kinase in the treated cells.
References
- 1. Facebook [cancer.gov]
- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora-B phosphorylates Histone H3 at serine28 with regard to the mitotic chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Polyploidy Induced by TAK-901 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-901 hydrochloride is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] Inhibition of Aurora B kinase disrupts the proper segregation of chromosomes and prevents the final stage of cell division, cytokinesis. This leads to the formation of cells with multiple sets of chromosomes, a state known as polyploidy.[2][4][5] The induction of polyploidy is a characteristic cellular response to Aurora B kinase inhibition and serves as a valuable biomarker for the compound's activity.[2] Flow cytometry is a powerful and quantitative method to analyze the DNA content of a cell population and is therefore the standard technique for assessing polyploidy induced by compounds like TAK-901.[4]
These application notes provide a detailed protocol for inducing polyploidy in cancer cell lines using this compound and analyzing the resulting polyploid cell population by flow cytometry.
Data Presentation
The following table summarizes the dose-dependent effect of TAK-901 on the induction of polyploidy in the HL-60 human promyelocytic leukemia cell line after a 48-hour incubation period. The data illustrates a clear increase in the percentage of polyploid cells (defined as cells with >4N DNA content) with increasing concentrations of TAK-901. Octaploid cells (8N), which have failed two cell divisions, become detectable at concentrations starting from 200 nmol/L.[4]
| TAK-901 Concentration (nmol/L) | Cell Cycle Phase Distribution (%) | Percentage of Polyploid Cells (>4N) |
| 0 (Vehicle Control) | G1: ~55%, S: ~30%, G2/M (4N): ~15% | < 1% |
| 50 | G1: ~50%, S: ~28%, G2/M (4N): ~22% | ~2% |
| 100 | G1: ~45%, S: ~25%, G2/M (4N): ~30% | ~5% |
| 200 | G1: ~35%, S: ~20%, G2/M (4N): ~40%, >4N: ~5% | ~5% (with detectable 8N peak) |
| 500 | G1: ~25%, S: ~15%, G2/M (4N): ~45%, >4N: ~15% | ~15% |
| 1000 (1 µmol/L) | G1: ~15%, S: ~10%, G2/M (4N): ~40%, >4N: ~35% | ~35% |
Note: The percentages are representative estimates based on published histograms and descriptions of TAK-901's effects. Actual values may vary depending on experimental conditions and cell line specifics.
Experimental Protocols
Induction of Polyploidy in Cell Culture
This protocol describes the treatment of a cancer cell line (e.g., HL-60 or PC3) with TAK-901 to induce polyploidy.
Materials:
-
Cancer cell line of interest (e.g., HL-60, PC3)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, Fetal Bovine Serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Seed the cells at a density that will allow for logarithmic growth for the duration of the experiment (typically 48-72 hours).
-
Allow the cells to adhere and resume proliferation (for adherent cells) or stabilize in suspension for 24 hours.
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 50, 100, 200, 500, 1000 nmol/L).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest TAK-901 concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of TAK-901 or the vehicle control.
-
Incubate the cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, harvest the cells for flow cytometry analysis. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.
Flow Cytometry Analysis of Polyploidy using Propidium Iodide Staining
This protocol details the preparation of cells for flow cytometry to analyze their DNA content.
Materials:
-
Harvested cells from the induction protocol
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Wash the harvested cells once with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into a tube containing 4 mL of ice-cold 70% ethanol to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge and resuspend the cell pellet in the PI staining solution.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Use the flow cytometry analysis software to generate DNA content histograms and quantify the percentage of cells in different cell cycle phases (G1, S, G2/M) and the percentage of polyploid cells (>4N).
Mandatory Visualizations
Caption: Signaling pathway of TAK-901 induced polyploidy.
Caption: Experimental workflow for polyploidy analysis.
References
- 1. Aurora B inhibition promotes a hyper-polyploid state and continued endomitotic cycles in RB and p53 defective cells | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for TAK-901 Hydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing TAK-901 hydrochloride, a potent and multi-targeted Aurora B kinase inhibitor, in combination with other chemotherapy agents. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating synergistic and additive anticancer effects.
Introduction to this compound
TAK-901 is an investigational small molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Aurora B kinase is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[2] Inhibition of Aurora B by TAK-901 disrupts critical mitotic processes, leading to defects in chromosome segregation and cytokinesis. This ultimately results in the formation of polyploid cells and subsequent cell death.[3][4] Beyond its primary target, TAK-901 has been shown to inhibit other kinases, including FLT3 and FGFR2, at clinically relevant concentrations.[4][5] The multi-targeted nature of TAK-901, combined with its profound impact on cell division, provides a strong rationale for its use in combination with other cytotoxic and targeted agents to enhance anti-tumor efficacy.
Preclinical Data Summary of TAK-901 in Combination Therapy
Preclinical studies have demonstrated that TAK-901 can enhance the anti-tumor activity of standard-of-care chemotherapy agents, exhibiting both additive and synergistic effects.
Table 1: Summary of In Vitro Efficacy of TAK-901
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 50-200 | [6] |
| HL60 | Acute Myeloid Leukemia | 40-500 | [6] |
| PC3 | Prostate Cancer | 40-500 | [6] |
| A2780 | Ovarian Cancer | Not Specified | [4] |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | [7] |
Table 2: Preclinical Combination Studies with TAK-901
| Combination Agent | Cancer Model | Observed Effect | Key Findings | Reference |
| Irinotecan | HCT116 Colon Cancer Xenograft | Additive | Combination resulted in decreased tumor growth compared to either agent alone. | [3][7] |
| Daunorubicin | HL60 Leukemia Xenograft | Additive | Combination resulted in decreased tumor growth compared to either agent alone. | [3][7] |
| ABT-263 (Navitoclax) | Multiple Cancer Cell Lines (e.g., HCT116) | Synergistic | TAK-901 induces active BAX; BCL-xL inhibition by ABT-263 releases BAX, leading to apoptosis. | [5][8][9] |
Signaling Pathways and Mechanisms of Action
TAK-901's primary mechanism of action is the inhibition of Aurora B kinase, which disrupts the chromosomal passenger complex and leads to mitotic catastrophe. In combination therapies, understanding the interplay between the signaling pathways affected by each agent is crucial.
Mechanism of TAK-901 and its synergy with BCL-xL inhibition.
Experimental Protocols
The following are detailed protocols for investigating the combination of TAK-901 with other chemotherapy agents in preclinical models.
Protocol for In Vitro Synergy with a BCL-xL Inhibitor (ABT-263)
This protocol outlines a method to assess the synergistic anti-proliferative and pro-apoptotic effects of TAK-901 and ABT-263 in a colon cancer cell line.
Materials:
-
HCT116 colorectal carcinoma cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
ABT-263 (Navitoclax) (stock solution in DMSO)
-
96-well and 6-well cell culture plates
-
Cell proliferation assay kit (e.g., CellTiter-Glo®)
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
Experimental Workflow:
Workflow for in vitro combination studies.
Procedure:
-
Cell Seeding:
-
For proliferation assays, seed HCT116 cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
For apoptosis assays, seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of TAK-901 and ABT-263 in culture medium.
-
For single-agent treatments, add varying concentrations of TAK-901 or ABT-263. A suggested starting concentration for TAK-901 is around its IC50 value (e.g., 100 nM for HCT116 cells) and for ABT-263 is around 250 nM.[9]
-
For combination treatments, add both drugs at a constant ratio or in a matrix format to assess synergy across a range of concentrations.
-
Include a vehicle control (DMSO) group.
-
-
Incubation:
-
Assessment of Cell Proliferation and Synergy:
-
After 72 hours, measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the Combination Index (CI) using software like CompuSyn based on the Chou-Talalay method to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Assessment of Apoptosis:
-
Caspase Activity: After 24 hours, measure caspase-3/7 activity in the treated cells from the 6-well plates using a luminometric assay as per the manufacturer's protocol.
-
Annexin V/PI Staining: After 48 hours, harvest the cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Protocol for In Vivo Combination with Irinotecan or Daunorubicin
This protocol provides a general framework for evaluating the in vivo efficacy of TAK-901 in combination with standard chemotherapy agents in xenograft models.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
HCT116 (for irinotecan combination) or HL60 (for daunorubicin combination) cells
-
Matrigel
-
This compound (formulated for intravenous injection)
-
Irinotecan (formulated for intravenous or intraperitoneal injection)
-
Daunorubicin (formulated for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of HCT116 or HL60 cells (typically 5 x 10^6 to 10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into four groups:
-
Vehicle control
-
TAK-901 alone
-
Chemotherapy agent (Irinotecan or Daunorubicin) alone
-
TAK-901 + Chemotherapy agent
-
-
TAK-901 Dosing Regimen: Administer TAK-901 intravenously twice daily on two consecutive days per week for 2-3 cycles. A previously reported dose is 15 mg/kg/injection.[3]
-
Chemotherapy Dosing Regimen: The specific doses for irinotecan and daunorubicin in combination with TAK-901 are not explicitly detailed in the provided search results. Dose-finding studies would be necessary. For daunorubicin, a previously reported dose in a combination study with TAK-901 is 2 mg/kg administered intraperitoneally.[3]
-
Administer the combination therapy with appropriate timing (e.g., concurrently or sequentially) based on the mechanism of action of each drug.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the combination group and the single-agent groups to determine if the effect is additive or synergistic.
-
Clinical Trial Considerations
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of TAK-901 in patients with advanced solid tumors and lymphomas (e.g., NCT00935844).[10][11] While detailed results of combination arms from these specific trials are not publicly available, the design of such trials typically involves dose-escalation schemes to determine the MTD of the combination, followed by expansion cohorts at the recommended Phase 2 dose to further evaluate safety and preliminary efficacy in specific tumor types. Key endpoints in these trials include the incidence of dose-limiting toxicities, pharmacokinetic profiles of both drugs, and objective response rates. Future clinical development will likely focus on combination strategies with agents that have a strong preclinical rationale for synergy, such as BCL-xL inhibitors.
References
- 1. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cell Proliferation with TAK-901 using a BrdU Incorporation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-901 is a potent, investigational, multi-targeted Aurora B kinase inhibitor.[1][2] Aurora kinases are crucial for cell division, and their dysregulation is often observed in cancer.[1][2] TAK-901 has been shown to inhibit cell proliferation across various human cancer cell lines, making it a compound of significant interest in oncology research.[1][2] This document provides a detailed application note and a comprehensive protocol for measuring the anti-proliferative effects of TAK-901 using the Bromodeoxyuridine (BrdU) incorporation assay.
The BrdU assay is a widely used method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3] Subsequent detection of incorporated BrdU with a specific antibody allows for the quantification of proliferating cells.[3]
Mechanism of Action of TAK-901
TAK-901 primarily functions by inhibiting Aurora B kinase, a key regulator of mitosis.[4] This inhibition disrupts several critical mitotic processes, including the attachment of the mitotic spindle to the centromere and the proper segregation of sister chromatids.[4] The downstream effects of Aurora B inhibition by TAK-901 include suppression of histone H3 phosphorylation and the induction of polyploidy, where cells contain more than two homologous sets of chromosomes.[1][2][5] This disruption of the cell cycle ultimately leads to an inhibition of cell proliferation.[1][2] While TAK-901 is a potent inhibitor of Aurora B, it has also been shown to inhibit other kinases such as FLT3 and FGFR2 in intact cells.[1][2]
A diagram illustrating the simplified signaling pathway of Aurora B kinase and the inhibitory action of TAK-901 is provided below.
Caption: Mechanism of TAK-901 action on the Aurora B kinase pathway.
Quantitative Data on TAK-901 Activity
The following table summarizes the in vitro efficacy of TAK-901 in various human cancer cell lines. This data is crucial for designing experiments, particularly for selecting appropriate concentration ranges for the BrdU assay.
| Cell Line | Cancer Type | Parameter | Value (nmol/L) | Reference |
| Various Human Cancer Cell Lines | Multiple | EC50 (Cell Proliferation) | 40 - 500 | [1][2] |
| PC3 | Prostate Cancer | EC50 (Histone H3 Phosphorylation) | 160 | [5] |
| KATO-III | Gastric Cancer | EC50 (FGFR2 Phosphorylation) | 220 | [5] |
| MV4-11 | Acute Myeloid Leukemia | EC50 (FLT3 Phosphorylation) | 250 | [5] |
| MES-SA | Uterine Sarcoma | EC50 | 38 | [6] |
| MES-SA/Dx5 (P-gp expressing) | Uterine Sarcoma | EC50 | >50,000 | [6] |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response.
Experimental Protocol: BrdU Incorporation Assay
This protocol provides a detailed methodology for assessing the effect of TAK-901 on the proliferation of adherent or suspension cancer cells using a colorimetric BrdU ELISA assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
TAK-901 (stock solution prepared in DMSO)
-
BrdU Labeling Reagent (e.g., 10 mM stock solution)
-
96-well flat-bottom cell culture plates
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Workflow
Caption: Workflow for the BrdU incorporation assay with TAK-901.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells).
-
Include wells for no-cell controls (medium only) and untreated controls (cells with vehicle, e.g., DMSO).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
TAK-901 Treatment:
-
Prepare serial dilutions of TAK-901 in complete cell culture medium. The final concentrations should bracket the expected EC50 value (e.g., 1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the TAK-901 dilutions or control medium.
-
Incubate the plate for a period relevant to the cell cycle of the chosen cell line (typically 24-72 hours).
-
-
BrdU Labeling:
-
Prepare the BrdU labeling solution according to the manufacturer's instructions (typically a 1:100 dilution of a 10 mM stock in complete medium to a final concentration of 10 µM).
-
Add 10 µL of the BrdU labeling solution to each well.
-
Incubate the plate for 2-24 hours at 37°C. The optimal incubation time depends on the cell proliferation rate and should be determined empirically.[3]
-
-
Fixation and DNA Denaturation:
-
Carefully remove the culture medium from the wells. For suspension cells, centrifuge the plate before removing the supernatant.
-
Add 200 µL of the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Remove the Fixing/Denaturing solution.
-
-
Detection:
-
Add 100 µL of the anti-BrdU antibody solution to each well.
-
Incubate for 60-90 minutes at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of the substrate solution (TMB) to each well.
-
Incubate the plate at room temperature in the dark for 15-30 minutes, or until a color change is apparent.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the TAK-901 treated wells as a percentage of the untreated (vehicle) control.
-
Plot the percentage of proliferation against the log of the TAK-901 concentration.
-
Use a non-linear regression analysis to determine the EC50 value of TAK-901 for cell proliferation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete washing | Increase the number of wash steps and ensure complete removal of solutions. |
| Antibody concentration too high | Titrate the anti-BrdU antibody to determine the optimal concentration. | |
| Low Signal | Insufficient BrdU labeling time | Increase the BrdU incubation period. |
| Low cell number | Increase the initial cell seeding density. | |
| Inefficient DNA denaturation | Ensure the Fixing/Denaturing solution is fresh and the incubation time is adequate. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile PBS. |
Conclusion
The BrdU incorporation assay is a robust and reliable method for quantifying the anti-proliferative effects of TAK-901. By following this detailed protocol and considering the known mechanism of action and effective concentrations of TAK-901, researchers can generate accurate and reproducible data to further characterize this promising anti-cancer agent.
References
- 1. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 6. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Pharmacodynamic Markers of TAK-901 in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-901 is a potent, investigational, multitargeted Aurora B kinase inhibitor.[1][2] Aurora B kinase is a critical regulator of mitosis, playing essential roles in chromosome segregation and cytokinesis.[3][4] Its overexpression in various cancers makes it a compelling target for therapeutic intervention.[1][4] TAK-901 exhibits its antineoplastic activity by binding to and inhibiting Aurora B, leading to the suppression of cell proliferation and induction of polyploidy.[1][2][3][5] This document provides detailed application notes and protocols for the immunohistochemical (IHC) analysis of key pharmacodynamic (PD) markers to assess the biological activity of TAK-901 in tumor tissues.
The primary and most direct pharmacodynamic marker for TAK-901 activity is the phosphorylation of Histone H3 at serine 10 (p-HH3), a direct substrate of Aurora B kinase.[1][2] Inhibition of Aurora B by TAK-901 leads to a measurable decrease in p-HH3 levels in tumor cells. A secondary marker, gamma-H2AX (γH2AX), which indicates DNA double-strand breaks, can also be assessed to understand the broader cellular stress and DNA damage response induced by treatment.
Signaling Pathway and Mechanism of Action of TAK-901
TAK-901 primarily targets Aurora B kinase, a key component of the chromosomal passenger complex. This inhibition disrupts the proper phosphorylation of downstream targets, including Histone H3, leading to mitotic arrest and ultimately, tumor cell death.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of TAK-901, demonstrating its potency and effect on the key pharmacodynamic marker, p-HH3.
Table 1: In Vitro Inhibitory Activity of TAK-901
| Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Enzymatic Assay | Aurora A | 21 nM | [5] |
| Enzymatic Assay | Aurora B | 15 nM | [5] |
| Cell Proliferation | Various Cancer Cell Lines | 40 - 500 nM | [1][2] |
| Histone H3 Phosphorylation | PC3 Cells | 160 nM | [1] |
| FLT3 Autophosphorylation | MV4-11 Cells | 250 nM | [1] |
| FGFR2 Autophosphorylation | KATO-III Cells | 220 nM | [1] |
Table 2: In Vivo Antitumor Activity and Pharmacodynamics of TAK-901 in Xenograft Models
| Xenograft Model | Treatment Dose and Schedule | Tumor Growth Inhibition (TGI) | p-HH3 Suppression | Reference |
| A2780 (Ovarian) | 30 mg/kg, IV, b.i.d., 2 days/week | Complete Regression | - | [1] |
| A2780 (Ovarian) | 20 mg/kg, IV (single dose) | - | Complete suppression for at least 6 hours | [6] |
| A2780 (Ovarian) | 40 mg/kg, IV (single dose) | - | Complete suppression, did not return to control levels during the 12-hour time course | [6] |
| HCT116 (Colon) | Dose-dependent | Potent TGI | - | [4] |
| H460 (Lung) | Dose-dependent | Potent TGI | - | [4] |
| MV4-11 (AML) | Dose-dependent | Potent Activity | - | [4] |
| HL60 (AML) | Dose-dependent | Potent Activity | - | [4] |
Experimental Protocols
Detailed protocols for the immunohistochemical staining of p-HH3 and γH2AX in formalin-fixed, paraffin-embedded (FFPE) tumor tissues are provided below.
General Immunohistochemistry Workflow
The following diagram outlines the major steps for immunohistochemical staining of FFPE tissue sections.
Protocol 1: Phospho-Histone H3 (Ser10) Immunohistochemistry
This protocol is designed for the qualitative identification of p-HH3 in FFPE tissue sections to assess mitotic activity.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene or equivalent clearing agent
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 1% BSA in TBS)
-
Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701, Thermo Fisher Scientific PHH3-340AP)[7][8]
-
HRP-conjugated secondary antibody/polymer detection system
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Hydrate through graded alcohols: 100% (2 changes, 5 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. For example, incubate slides in EDTA buffer (pH 9.0) at 95°C for 50 minutes.[9]
-
Allow slides to cool at room temperature for 20 minutes.
-
Rinse in deionized water.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 5-10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with TBS (Tris-Buffered Saline).
-
-
Blocking:
-
Incubate sections with a protein block (e.g., 1% BSA in TBS) for 20-30 minutes at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-HH3 antibody in blocking buffer according to the manufacturer's recommendations (typical dilutions range from 1:50 to 1:250).[8]
-
Incubate overnight at 4°C or for 30-60 minutes at room temperature.
-
Rinse slides with TBS (2 changes, 5 minutes each).
-
-
Secondary Antibody and Detection:
-
Apply an HRP-conjugated secondary antibody or polymer system and incubate according to the manufacturer's instructions (typically 30 minutes at room temperature).
-
Rinse slides with TBS (2 changes, 5 minutes each).
-
-
Chromogen Development:
-
Incubate sections with DAB chromogen solution until the desired stain intensity develops (typically 5-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in a suitable bluing reagent or tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Interpretation: Positive staining for p-HH3 will appear as a brown precipitate in the nuclei of mitotic cells. A decrease in the percentage of p-HH3 positive cells in TAK-901-treated tumors compared to vehicle-treated controls indicates target engagement and pharmacodynamic activity.
Protocol 2: Gamma-H2AX (γH2AX) Immunohistochemistry
This protocol is for the detection of phosphorylated Histone H2AX at serine 139, a marker of DNA double-strand breaks.
Materials:
-
FFPE tumor tissue sections (3-5 µm)
-
Xylene or equivalent clearing agent
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., high-pH target retrieval solution)[11]
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 2% BSA in PBS)[10]
-
Primary antibody: Rabbit anti-phospho-Histone H2AX (Ser139) (e.g., Cell Signaling Technology #9718, clone 20E3)[11]
-
HRP-conjugated secondary antibody/polymer detection system
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Hydrate through graded alcohols: 100% (2 changes, 5 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. For example, immerse slides in a high-pH target retrieval solution and boil in a microwave for 20 minutes.[11]
-
Allow slides to cool at room temperature for 20 minutes.
-
Rinse in deionized water.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 5 minutes at room temperature.[9]
-
Rinse with TBS or PBS.
-
-
Blocking:
-
Incubate sections with a protein block (e.g., 2% BSA in PBS) for at least 30 minutes at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's recommendations (e.g., 1:100).[11]
-
Incubate overnight at 4°C.
-
Rinse slides with TBS or PBS (2 changes, 5 minutes each).
-
-
Secondary Antibody and Detection:
-
Apply an HRP-conjugated secondary antibody or polymer system and incubate according to the manufacturer's instructions (typically 30 minutes at room temperature).
-
Rinse slides with TBS or PBS (2 changes, 5 minutes each).
-
-
Chromogen Development:
-
Incubate sections with DAB chromogen solution for up to 10 minutes.[11]
-
Rinse with deionized water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
Rinse with deionized water.
-
"Blue" the sections.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Interpretation: Positive staining for γH2AX will be observed as distinct nuclear foci, with a brown precipitate indicating the presence of DNA double-strand breaks. An increase in the number and intensity of γH2AX foci in TAK-901-treated tumors can indicate the induction of DNA damage as a downstream consequence of mitotic disruption.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Histone H3 (Ser10) Polyclonal Antibody (PHH3-340AP) [thermofisher.com]
- 9. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 10. crpr-su.se [crpr-su.se]
- 11. γ-H2AX expression detected by immunohistochemistry correlates with prognosis in early operable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming TAK-901 hydrochloride solubility issues in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with TAK-901 hydrochloride in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but is insoluble in aqueous solutions like water and ethanol.[1] It is crucial to prepare a concentrated stock solution in 100% anhydrous DMSO.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What is the cause?
A2: This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock is diluted into an aqueous buffer, the compound can crash out of the solution as the solvent environment changes from primarily organic to aqueous.
Q3: What is the recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How should I store my this compound stock solution?
A4: Powdered this compound should be stored at -20°C for up to 3 years.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 25.25 mg/mL | [1] |
| 65 mg/mL (requires sonication) | [2] | |
| 101 mg/mL | [3] | |
| Water | Insoluble | [1][3] |
| Ethanol | Insoluble | [1][3] |
Note: Solubility in DMSO can vary. Using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2][3]
Recommended Solutions:
-
High-Concentration DMSO Stock: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-20 mM). This allows for a smaller volume of the stock to be added to the aqueous buffer, keeping the final DMSO concentration low.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution of the DMSO stock in your aqueous buffer before adding it to your final experimental volume.
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous buffer, ensure rapid mixing by vortexing or stirring to facilitate dispersion and minimize localized high concentrations that can lead to precipitation.
-
Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help improve solubility.
-
Consider Co-solvents (for non-cell-based assays): For in vitro biochemical assays, the inclusion of a small percentage of a co-solvent like polyethylene glycol (PEG) or glycerol in the final buffer might improve solubility. However, the compatibility of these co-solvents with your specific assay must be validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If needed, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C to ensure complete dissolution.[2] Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol is based on effective concentrations (40-500 nM) reported in cell proliferation assays.[1][4][5]
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed (37°C) cell culture medium to obtain a 100 µM solution. Vortex gently during this step.
-
Final Dilution: Add the required volume of the intermediate dilution (or the original stock if not performing an intermediate dilution) to the final volume of cell culture medium in your experimental plates. Ensure the final DMSO concentration is below 0.5%.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by gently swirling the plate.
-
Incubation: Proceed with your planned cell treatment and incubation.
Visualizations
Signaling Pathway
Caption: TAK-901 inhibits Aurora B kinase, preventing Histone H3 phosphorylation.
Experimental Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
Off-target effects of TAK-901 hydrochloride in kinase inhibitor screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TAK-901 hydrochloride in kinase inhibitor screening.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
TAK-901 is a potent, multi-targeted inhibitor primarily targeting Aurora A and Aurora B kinases, which are crucial regulators of mitosis.[1][2][3][4] It exhibits time-dependent, tight-binding inhibition of Aurora B.[2][5]
Q2: What are the known off-target effects of TAK-901?
In biochemical assays, TAK-901 has been shown to inhibit multiple kinases with IC50 values similar to its primary targets. These include Fms-like tyrosine kinase 3 (FLT3), Fibroblast Growth Factor Receptor (FGFR), and Src family kinases.[1][6] However, in cellular assays, the potent inhibitory effects are more specific to a limited number of kinases, most notably FLT3 and FGFR2, in addition to Aurora B.[2][5][7]
Q3: What is the mechanism of action of TAK-901?
TAK-901 is an ATP-competitive inhibitor of Aurora kinases.[8] By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of their downstream substrates. Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis, ultimately resulting in polyploidy and apoptosis.[3][7][9]
Q4: What are the expected cellular phenotypes after treatment with TAK-901?
Consistent with Aurora B inhibition, treatment of cancer cell lines with TAK-901 is expected to induce:
-
Inhibition of cell proliferation with EC50 values typically ranging from 40 to 500 nM.[2][5]
-
Suppression of histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B.[2][7]
-
Induction of polyploidy (cells with >4n DNA content) due to failed cytokinesis.[1][2][7]
-
Cell cycle arrest.[9]
-
Induction of apoptosis at higher concentrations or after prolonged exposure.[9]
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cellular assay results.
Question: My in vitro kinase assay shows potent inhibition by TAK-901, but I'm not observing the expected cellular phenotype (e.g., polyploidy, apoptosis). What could be the reason?
Possible Causes and Solutions:
-
Cellular Permeability and Efflux: TAK-901 may have poor permeability in your specific cell line, or it could be a substrate for efflux pumps like P-glycoprotein (PgP), which actively remove the compound from the cell.[4]
-
Troubleshooting Step: Use a cell line known to have low PgP expression or co-administer a known PgP inhibitor to see if the cellular potency of TAK-901 increases.
-
-
High Cellular ATP Concentration: The concentration of ATP in cells is much higher than that typically used in biochemical kinase assays. As an ATP-competitive inhibitor, the apparent potency of TAK-901 can be lower in a cellular environment.
-
Troubleshooting Step: Ensure your biochemical assay conditions, particularly the ATP concentration, are as close as possible to physiological levels to improve the correlation with cellular data.
-
-
Off-Target Effects Masking the Phenotype: In some cellular contexts, off-target effects might counteract the expected phenotype of Aurora B inhibition.
-
Troubleshooting Step: Perform a dose-response experiment and carefully observe the cellular morphology and proliferation at a range of concentrations. Also, consider using a more specific Aurora B inhibitor as a positive control.
-
-
Incorrect Timepoint: The induction of polyploidy and apoptosis are time-dependent processes.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal timepoint for observing the desired phenotype.
-
Issue 2: Unexpected cellular phenotypes not consistent with Aurora kinase inhibition.
Question: I am observing cellular effects that are not typically associated with Aurora kinase inhibition after treating cells with TAK-901. How can I determine if this is due to an off-target effect?
Possible Causes and Solutions:
-
Inhibition of Off-Target Kinases: As mentioned, TAK-901 can inhibit other kinases like FLT3 and FGFR2.[2][5][7] The observed phenotype might be a result of inhibiting signaling pathways regulated by these kinases.
-
Troubleshooting Step 1: Investigate the expression levels of known off-target kinases (FLT3, FGFR2, etc.) in your cell line. If they are highly expressed, the observed phenotype could be linked to their inhibition.
-
Troubleshooting Step 2: Use specific inhibitors for the suspected off-target kinases to see if you can reproduce the unexpected phenotype.
-
Troubleshooting Step 3: Perform a rescue experiment. For example, if you suspect FGFR2 inhibition is causing the phenotype, try to rescue the effect by adding an excess of the FGFR2 ligand (e.g., FGF).
-
-
Activation of Parallel Pathways: Inhibition of one pathway can sometimes lead to the compensatory activation of another.
-
Troubleshooting Step: Use pathway analysis tools (e.g., phospho-kinase antibody arrays, western blotting for key signaling nodes) to investigate changes in other relevant signaling pathways after TAK-901 treatment.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of TAK-901
| Kinase Target | IC50 (nM) | Notes |
| Aurora A | 21 | Primary Target |
| Aurora B | 15 | Primary Target |
| FLT3 | Similar to Aurora A/B | Potent Off-Target |
| FGFR | Similar to Aurora A/B | Potent Off-Target |
| Src family kinases | Similar to Aurora A/B | Potent Off-Target |
| c-Src (cellular) | ~20-fold weaker than Aurora B | Weaker cellular inhibition |
| Bcr-Abl (cellular) | ~20-fold weaker than Aurora B | Weaker cellular inhibition |
Data compiled from multiple sources.[1][7]
Table 2: Cellular Activity of TAK-901
| Cellular Effect | Cell Line | EC50 (µM) | Notes |
| Histone H3 Phosphorylation Inhibition | PC3 | 0.16 | Marker of Aurora B activity |
| FLT3 Autophosphorylation Inhibition | MV4-11 | 0.25 | Off-target effect |
| FGFR2 Autophosphorylation Inhibition | KATO-III | 0.22 | Off-target effect |
| Cell Proliferation Inhibition | Various | 0.04 - 0.5 | Dependent on cell line |
Data compiled from multiple sources.[4][7]
Experimental Protocols
1. In Vitro Kinase Assay (IMAP Detection)
This protocol is a generalized procedure based on common practices for assessing kinase inhibition.
-
Objective: To determine the IC50 of TAK-901 against a specific kinase.
-
Materials:
-
Purified recombinant kinase (e.g., Aurora B/INCENP complex)
-
Fluorescently labeled peptide substrate (e.g., FL-PKAtide for Aurora B)
-
ATP
-
This compound (serial dilutions)
-
Kinase reaction buffer
-
IMAP detection reagents
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of TAK-901 in the kinase reaction buffer.
-
In a 384-well plate, add the kinase and the peptide substrate.
-
Add the serially diluted TAK-901 or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 1 hour) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate using IMAP detection reagents according to the manufacturer's instructions.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of TAK-901 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot for Phospho-Histone H3
-
Objective: To assess the cellular inhibition of Aurora B by measuring the phosphorylation of its substrate, histone H3.
-
Materials:
-
Cell line of interest (e.g., PC3)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TAK-901 (and a DMSO control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of histone H3 phosphorylation.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of TAK-901 on cell cycle progression and to quantify polyploidy.
-
Materials:
-
Cell line of interest (e.g., HL60)
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Ethanol (ice-cold 70%)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with various concentrations of TAK-901 (and a DMSO control) for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G1, S, G2/M, and polyploid (>4n) phases.
-
Visualizations
Caption: On-target signaling pathway of TAK-901 inhibiting Aurora B kinase.
Caption: Key off-target signaling pathways inhibited by TAK-901.
Caption: Experimental workflow for characterizing TAK-901 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to TAK-901 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot potential resistance of cell lines to TAK-901 hydrochloride treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
TAK-901 is an investigational, multi-targeted inhibitor of Aurora A and Aurora B kinases, with IC50 values of 21 nM and 15 nM, respectively.[1][2] Its primary mechanism in cells is the potent and time-dependent, tight-binding inhibition of Aurora B kinase.[1][3] This leads to the suppression of phosphorylation of histone H3, a direct substrate of Aurora B, which in turn disrupts mitosis and cytokinesis, often resulting in cells becoming polyploid (containing multiple sets of chromosomes) and subsequently undergoing apoptosis.[1][3][4] While it can inhibit other kinases like FLT3 and FGFR2 at similar concentrations in biochemical assays, its dominant cellular phenotype is consistent with Aurora B inhibition.[3][4]
Q2: My cell line shows a higher IC50 value for TAK-901 than expected. What are the potential reasons for this resistance?
Observed resistance to TAK-901 can be categorized into two main types: intrinsic (pre-existing) or acquired (developed over time with exposure). Several molecular mechanisms can underlie this resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (PgP/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism. These proteins act as pumps that actively remove the drug from the cell, preventing it from reaching its target. TAK-901 is a known substrate of P-glycoprotein.[2][4]
-
Target Alterations: Mutations in the drug-binding pocket of the Aurora B kinase can prevent TAK-901 from binding effectively while preserving the kinase's activity.[5][6]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the effects of Aurora kinase inhibition. This can involve the activation of pro-survival pathways or compensation from other kinases.[7]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-xL, can make cells more resistant to the apoptosis induced by TAK-901 treatment.[8]
-
Altered Cell Cycle Control: Changes in cell cycle checkpoint proteins, such as p53, can influence how a cell responds to mitotic disruption caused by Aurora kinase inhibitors.[9]
Troubleshooting Guide
If you are observing resistance to TAK-901, follow this step-by-step guide to investigate the potential underlying mechanisms.
Step 1: Confirm Resistance and Determine the Level of Resistance
The first step is to quantitatively confirm the degree of resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) or Growth Rate inhibition (GR50) value of your cell line to that of known sensitive cell lines.
-
Experiment: Perform a cell viability/proliferation assay.
-
Expected Outcome: Resistant cell lines will exhibit a significantly higher IC50/GR50 value compared to sensitive parental lines or reference cell lines.
Quantitative Data Summary
The following table summarizes typical EC50/IC50 values for TAK-901 in sensitive and resistant cell lines, providing a benchmark for your own experiments.
| Cell Line | Type | Key Feature | TAK-901 EC50/IC50 | Reference |
| PC3 | Prostate Cancer | Sensitive | ~160 nM (for p-H3) | [4] |
| HL60 | Leukemia | Sensitive | 40 - 500 nM (proliferation) | [1] |
| MES-SA | Uterine Sarcoma | Sensitive (Low PgP) | ~38 nM (proliferation) | [2][4] |
| MES-SA/Dx5 | Uterine Sarcoma | Resistant (High PgP) | >50,000 nM (proliferation) | [2][4] |
| HCT15 | Colorectal Cancer | Resistant (PgP expressing) | High resistance noted | [4] |
| DLD1 | Colorectal Cancer | Resistant (PgP expressing) | High resistance noted | [4] |
Step 2: Investigate Common Resistance Mechanisms
Based on the confirmed resistance, proceed to investigate the most common molecular mechanisms.
Troubleshooting Workflow
Caption: A troubleshooting workflow for investigating TAK-901 resistance.
Step 3: Signaling Pathway Considerations
Understanding the signaling pathway of TAK-901 can help pinpoint where the resistance mechanism may lie. TAK-901 primarily targets the Aurora B kinase, a key regulator of mitosis.
Caption: Signaling pathway of TAK-901 and points of potential resistance.
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot TAK-901 resistance.
Protocol 1: Cell Viability Assay (BrdU Incorporation)
This assay measures the proliferation of cells by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Resistant and sensitive cell lines
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
BrdU Cell Proliferation ELISA Kit (e.g., from Roche or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of TAK-901 in complete medium. A common concentration range to test is 0.1 nM to 50 µM.[2][11] Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Assay Development: Follow the manufacturer's instructions for the BrdU ELISA kit. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to a peroxidase, and then adding the substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance (or percentage of control) against the log of the TAK-901 concentration. Use non-linear regression to calculate the IC50 value. A significant rightward shift in the dose-response curve for the resistant line indicates resistance.[12]
Protocol 2: Western Blot for PgP and Phospho-Histone H3
This protocol allows for the detection of protein expression levels to investigate drug efflux pump overexpression and target engagement.
Materials:
-
Cell lysates from untreated and TAK-901-treated (e.g., 0.2 µM for 48 hours) sensitive and resistant cells[4]
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PgP/ABCB1, anti-phospho-Histone H3 (Ser10), anti-Total Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Compare the band intensities. Overexpression of PgP in the resistant line compared to the sensitive line suggests an efflux mechanism. A lack of decrease in phospho-Histone H3 levels in the resistant line upon TAK-901 treatment indicates a lack of target engagement.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method is used to assess the induction of polyploidy, a hallmark of Aurora B inhibition.
Materials:
-
Resistant and sensitive cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
Procedure:
-
Cell Treatment: Treat cells with TAK-901 (e.g., 0.2 µM) or vehicle control for 48 hours.[4]
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in PI/RNase staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Analyze the resulting DNA content histograms. An increase in the population of cells with >4N DNA content in sensitive cells treated with TAK-901 is expected. Resistance may be indicated if the resistant cell line fails to show a similar increase in the >4N population after treatment.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of Resistance to Aurora Kinase B Inhibitors in Leukaemia Cells | PLOS One [journals.plos.org]
- 7. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAK-901 Hydrochloride Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of TAK-901 hydrochloride, with a focus on minimizing cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: TAK-901 is a potent, multi-targeted inhibitor of Aurora kinases, with particularly strong activity against Aurora B kinase.[1][2][3] It functions by binding to and inhibiting the activity of Aurora B, a key regulator of mitosis. This inhibition disrupts the proper segregation of chromosomes during cell division, leading to the formation of polyploid cells and ultimately, cell cycle arrest and apoptosis in rapidly dividing cells.[1][4][5]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For most cancer cell lines, this compound effectively inhibits cell proliferation with EC50 values typically ranging from 50 to 200 nmol/L.[5] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 10 nM) up to a higher concentration (e.g., 1 µM) to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What are the common morphological and cellular effects of TAK-901 treatment?
A3: A hallmark of Aurora B inhibition by TAK-901 is the induction of polyploidy, where cells undergo DNA replication without cell division, resulting in cells with multiple nuclei or a single large nucleus.[1][5][6] This can be observed via immunofluorescence microscopy. At higher concentrations, an increase in the sub-G0 cell population, indicative of apoptosis, can be detected by flow cytometry.[4][5]
Q4: How can I minimize cytotoxicity in my experiments?
A4: To minimize cytotoxicity, it is crucial to determine the lowest effective concentration that achieves the desired biological effect. This can be achieved by:
-
Performing a thorough dose-response curve: This will help identify the concentration that inhibits the target (e.g., phosphorylation of histone H3, a substrate of Aurora B) without causing excessive cell death.
-
Using appropriate controls: Include both vehicle-treated (e.g., DMSO) and untreated cells to accurately assess the baseline level of cytotoxicity.
-
Monitoring cell viability at multiple time points: Cytotoxic effects can be time-dependent. Assessing viability at different time points will provide a more complete picture.
-
Considering the proliferation rate of your cells: TAK-901 shows lower cytotoxicity in non-proliferating cells.[5]
Q5: Are there any known resistance mechanisms to TAK-901?
A5: Yes, TAK-901 is a substrate of the P-glycoprotein (PgP) drug efflux pump.[5][7][8] Cell lines that overexpress PgP may exhibit resistance to TAK-901 by actively pumping the compound out of the cell, thereby reducing its intracellular concentration and efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death even at low concentrations. | Cell line is highly sensitive to Aurora B inhibition. | Perform a more granular dose-response experiment with smaller concentration increments at the lower end of the range (e.g., 1-50 nM). Reduce the treatment duration. |
| No observable effect on cell proliferation or the cell cycle. | Concentration is too low. Cell line is resistant (e.g., high PgP expression). Compound has degraded. | Increase the concentration of TAK-901. Test for PgP expression and consider using a PgP inhibitor as a control. Ensure proper storage and handling of the compound; prepare fresh stock solutions.[6] |
| Inconsistent results between experiments. | Variation in cell seeding density. Inconsistent drug treatment duration. Variability in stock solution preparation. | Standardize cell seeding protocols. Ensure precise timing of drug addition and removal. Prepare fresh stock solutions in DMSO and store them appropriately.[7] |
| Difficulty in dissolving this compound. | Improper solvent or storage conditions. | This compound is soluble in DMSO.[6][7] Use fresh, high-quality DMSO for preparing stock solutions. If the compound has absorbed moisture, it may reduce solubility.[6] |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Proliferation, nM) | Key Findings | Reference |
| PC3 | Prostate Cancer | Not explicitly stated, but polyploidy observed at 200 nmol/L | Induces polyploidy. | [5][6] |
| HL60 | Acute Myeloid Leukemia | Not explicitly stated, but polyploidy observed starting at 200 nmol/L | Induces polyploidy. | [5] |
| U87MG | Glioblastoma | Dose-dependent suppression of proliferation | Suppresses proliferation and induces apoptosis. | [4] |
| GSC5 | Glioblastoma Stem Cell | Dose-dependent suppression of proliferation | Suppresses proliferation and induces apoptosis. | [4] |
| MES-SA | Uterine Sarcoma | 38 | Sensitive to TAK-901. | [5][7] |
| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | >50,000 | Resistant due to high PgP expression. | [5][7] |
| IMR-90 | Normal Lung Fibroblast (proliferating) | 88 | Inhibits proliferation of normal dividing cells. | [5] |
| IMR-90 | Normal Lung Fibroblast (confluent, non-dividing) | 2,400 | Significantly less cytotoxic to non-dividing cells. | [5] |
Table 2: Kinase Inhibition Profile of TAK-901
| Kinase | IC50 (nM) | Cellular EC50 (µM) | Reference |
| Aurora A | 21 | - | [6][7] |
| Aurora B | 15 | 0.16 (in PC3 cells for Histone H3 phosphorylation) | [5][6][7] |
| FLT3 | Similar to Aurora A/B | 0.25 (in MV4-11 cells) | [5][6] |
| FGFR2 | Similar to Aurora A/B | 0.22 (in KATO-III cells) | [5][6] |
| c-Src | Similar to Aurora A/B | >20-fold weaker than for Aurora B | [6] |
| Bcr-Abl | Similar to Aurora A/B | >20-fold weaker than for Aurora B | [6] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used in the characterization of TAK-901.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methods used to demonstrate TAK-901-induced polyploidy.[5]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (Sub-G0, G0/G1, S, G2/M, and >4N for polyploidy) using appropriate software.
Mandatory Visualizations
Caption: Inhibition of Aurora B by TAK-901 disrupts mitosis, leading to polyploidy and apoptosis.
Caption: A stepwise workflow for determining the optimal concentration of TAK-901.
References
- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in TAK-901 hydrochloride experiments
Welcome to the technical support center for TAK-901 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, multi-targeted inhibitor of Aurora kinases, with particularly strong activity against Aurora B kinase.[1][2] Its primary mechanism of action is the inhibition of Aurora B, a key regulator of mitosis. This inhibition disrupts processes like chromosome segregation and cytokinesis, leading to polyploidy (the state of having more than two paired sets of chromosomes) and ultimately, in many cancer cell lines, apoptosis (programmed cell death).[1][3][4][5][6]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability and performance, follow these guidelines for preparing and storing this compound solutions:
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). For example, a stock solution can be prepared by dissolving the compound in fresh, anhydrous DMSO.
-
Storage of Powder: The solid form of this compound should be stored at -20°C.
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability. For short-term storage, -20°C is also acceptable.
Q3: What are the expected cellular phenotypes after treating cells with TAK-901?
The primary and expected cellular phenotypes following effective TAK-901 treatment are:
-
Inhibition of Histone H3 Phosphorylation: As Aurora B's direct substrate, the phosphorylation of histone H3 at Serine 10 is a reliable biomarker for TAK-901 activity. A decrease in phospho-histone H3 (Ser10) levels indicates successful target engagement.[1][6]
-
Induction of Polyploidy: Due to the disruption of cytokinesis, cells treated with TAK-901 are expected to become polyploid, containing multiple nuclei or a single large nucleus with multiples of the normal DNA content.[3][6]
-
Inhibition of Cell Proliferation: TAK-901 should inhibit the growth of sensitive cancer cell lines.[1]
Troubleshooting Guides
Inconsistent IC50 or EC50 Values
Problem: I am observing significant variability in the IC50 or EC50 values for TAK-901 in my cell proliferation assays.
dot
Caption: Troubleshooting flowchart for inconsistent IC50/EC50 values.
-
Possible Cause 1: Compound Integrity
-
Solution: Ensure that your this compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock). Prepare a fresh stock solution from the powder, as repeated freeze-thaw cycles can degrade the compound. If possible, verify the purity of your compound.
-
-
Possible Cause 2: Cell Line Characteristics
-
Solution:
-
Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
P-glycoprotein (P-gp) Expression: TAK-901 is a substrate of the P-gp drug efflux pump.[7] Cell lines with high P-gp expression will actively pump the inhibitor out, leading to higher apparent EC50 values.[7] Test your cells for P-gp expression (e.g., by western blot) or use a P-gp inhibitor as a control.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
-
-
Possible Cause 3: Assay Parameters
-
Solution:
-
Cell Seeding Density: Cell confluence can affect signaling pathways and drug sensitivity.[1] Optimize and maintain a consistent cell seeding density for all experiments.
-
Incubation Time: Ensure that the incubation time with TAK-901 is consistent across all experiments.
-
Assay Readout: Different proliferation assays (e.g., MTS, BrdU, CellTiter-Glo) can yield slightly different results. Ensure your chosen assay is validated for your cell line and experimental conditions.
-
-
Suboptimal Inhibition of Aurora B Activity
Problem: I am not observing the expected decrease in histone H3 phosphorylation or a clear induction of polyploidy.
dot
Caption: Simplified Aurora B signaling pathway and the inhibitory action of TAK-901.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of TAK-901 for your specific cell line. The effective concentration can vary between cell lines.[1]
-
-
Possible Cause 2: Technical Issues with Detection Methods
-
Solution:
-
Western Blot for Phospho-Histone H3: Ensure the quality of your primary antibody against phospho-histone H3 (Ser10). Include positive and negative controls (e.g., cells treated with a known Aurora B activator or a different inhibitor).
-
Flow Cytometry for Polyploidy: Optimize your cell fixation and DNA staining protocol. Ensure proper gating to distinguish between different ploidy levels (2n, 4n, 8n, etc.).
-
-
-
Possible Cause 3: Cell Cycle Synchronization
-
Solution: The effects of Aurora B inhibition are most prominent during mitosis. Consider synchronizing your cells in the G2/M phase of the cell cycle before treatment to enhance the observable phenotypes.
-
Distinguishing On-Target vs. Off-Target Effects
Problem: I am observing unexpected cellular effects and am unsure if they are due to Aurora B inhibition or off-target activities of TAK-901.
-
Background: TAK-901 is a multi-targeted kinase inhibitor and can affect other kinases such as FLT3 and FGFR2 at concentrations similar to those that inhibit Aurora A and B.[1]
-
Solution 1: Use a More Selective Aurora B Inhibitor as a Control: Compare the phenotype observed with TAK-901 to that of a more selective Aurora B inhibitor (if available). If the phenotype is consistent, it is more likely to be an on-target effect.
-
Solution 2: Rescue Experiments: If you hypothesize an off-target effect on a specific kinase, you can try to rescue the phenotype by overexpressing a constitutively active form of that kinase.
-
Solution 3: siRNA Knockdown: Use siRNA to specifically knock down Aurora B and see if this phenocopies the effects of TAK-901.
-
Solution 4: Dose-Response Analysis: Carefully analyze the dose-response curves for the expected on-target effects (e.g., histone H3 phosphorylation inhibition) versus the unexpected off-target effects. Off-target effects may occur at different concentrations.
Data Presentation
Table 1: In Vitro IC50 and EC50 Values of TAK-901 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | EC50 (nM) - Cell Proliferation | Reference(s) |
| Various | Multiple | 21 | 15 | 40 - 500 | [1] |
| PC3 | Prostate | - | - | 190 | [7] |
| A2780 | Ovarian | - | - | 85 | [7] |
| A549 | Lung | - | - | 130 | [7] |
| COLO205 | Colon | - | - | 110 | [7] |
| DLD1 | Colon | - | - | 1500 | [7] |
| HT29 | Colon | - | - | 62 | [7] |
| MES-SA | Uterine Sarcoma | - | - | 43 | [7] |
| MES-SA/Dx5 | Uterine Sarcoma (P-gp+) | - | - | >50,000 | [7] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Cell Proliferation Assay (MTS-based)
dotdot digraph "Cell_Proliferation_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Seed_Cells" [label="1. Seed cells in a 96-well plate\n at optimal density."]; "Incubate_24h" [label="2. Incubate for 24 hours to allow attachment."]; "Add_TAK901" [label="3. Add serial dilutions of TAK-901\n (and vehicle control)."]; "Incubate_72h" [label="4. Incubate for 72 hours."]; "Add_MTS" [label="5. Add MTS reagent to each well."]; "Incubate_1_4h" [label="6. Incubate for 1-4 hours at 37°C."]; "Read_Absorbance" [label="7. Measure absorbance at 490 nm."]; "Analyze_Data" [label="8. Calculate EC50 values."]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];
"Start" -> "Seed_Cells"; "Seed_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Add_TAK901"; "Add_TAK901" -> "Incubate_72h"; "Incubate_72h" -> "Add_MTS"; "Add_MTS" -> "Incubate_1_4h"; "Incubate_1_4h" -> "Read_Absorbance"; "Read_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
References
- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
How to reduce variability in TAK-901 hydrochloride in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers reduce variability in in vivo studies involving the Aurora B kinase inhibitor, TAK-901 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes and solutions?
A1: High inter-animal variability is a common challenge in preclinical oncology studies and can stem from several factors. Here’s a troubleshooting guide to address this issue with TAK-901:
Troubleshooting Guide: High Inter-Animal Variability
| Potential Cause | Troubleshooting Steps & Recommendations |
| Drug Formulation & Administration | - Inconsistent Formulation: this compound solubility can be challenging. Ensure a consistent and validated formulation protocol. Use fresh, high-quality DMSO for initial stock solutions, as moisture can reduce solubility[1]. For final dosing solutions, ensure the vehicle is well-tolerated and maintains TAK-901 in solution. Perform a small-scale solubility and stability test of your formulation before preparing the bulk solution for the study. - Inaccurate Dosing: Calibrate all pipettes and syringes regularly. For intravenous (i.v.) injections, ensure proper tail vein cannulation to avoid perivascular injection, which can lead to incomplete dose delivery. Consider using specialized animal restraining devices to improve injection accuracy. |
| Animal Model & Tumor Biology | - Heterogeneous Tumor Establishment: Ensure tumor cells are in the exponential growth phase at the time of implantation. Use a consistent number of cells for each animal. Monitor tumor growth closely and randomize animals into treatment groups only when tumors have reached a predefined, narrow size range (e.g., 100-150 mm³). - Animal Health Status: Use healthy, age- and weight-matched animals from a reputable supplier. House animals in a controlled environment with consistent light/dark cycles, temperature, and humidity. Stress can impact tumor growth and drug metabolism. |
| TAK-901's Biological Activity | - On- and Off-Target Effects: TAK-901 is a multi-targeted inhibitor, affecting not only Aurora B but also kinases like FLT3 and FGFR2[1][2][3]. The expression levels of these targets can vary between individual tumors, even within the same cell line xenograft, leading to differential responses. Characterize the expression of these key targets in your tumor model if possible. - P-glycoprotein (PgP) Efflux: TAK-901 is a substrate of the PgP drug efflux pump[3][4][5]. Variability in PgP expression in the tumor or normal tissues can alter drug exposure and efficacy. If inconsistent results persist, consider using a tumor model with known PgP expression levels. |
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: While specific vehicle compositions can be proprietary, a common starting point for formulating hydrophobic compounds like TAK-901 for intravenous administration in preclinical models involves a multi-component system. Based on general practices for similar compounds, a formulation could consist of:
-
Solubilizing Agent: DMSO (use fresh, anhydrous DMSO to prepare the initial concentrated stock)[1].
-
Surfactant/Co-solvent: A biocompatible surfactant such as Cremophor EL or Tween 80 to maintain solubility upon dilution.
-
Aqueous Component: Saline or a buffered solution (e.g., PBS) for final dilution to the desired dosing concentration.
It is critical to perform a pilot formulation study to assess the solubility, stability, and tolerability of your chosen vehicle in a small number of animals before proceeding with the main efficacy study.
Q3: How can we confirm that TAK-901 is hitting its target in the tumor tissue?
A3: To verify the pharmacodynamic (PD) effect of TAK-901 in vivo, you should measure the modulation of a downstream biomarker of Aurora B kinase activity. The most established biomarker is the phosphorylation of Histone H3 at Serine 10 (pHH3).
-
Procedure: Collect tumor samples at various time points after TAK-901 administration (e.g., 2, 6, 12, 24 hours).
-
Analysis: Analyze tumor lysates by Western blot or immunohistochemistry (IHC) using an antibody specific for pHH3.
-
Expected Outcome: A dose-dependent reduction in pHH3 levels will confirm target engagement[2][3][6]. This can help correlate the pharmacokinetic profile of TAK-901 with its biological activity in the tumor.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study Workflow
This protocol outlines a standard workflow for assessing the anti-tumor efficacy of TAK-901 in a subcutaneous xenograft model.
-
Cell Culture: Culture human cancer cells (e.g., A2780 ovarian, HCT116 colon) under standard conditions. Ensure cells are free of mycoplasma contamination.
-
Tumor Implantation: Harvest cells during the exponential growth phase. Resuspend cells in a suitable medium (e.g., serum-free media with Matrigel at a 1:1 ratio). Subcutaneously inject 5-10 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring & Randomization:
-
Begin caliper measurements of tumors 3-4 days after implantation.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize animals into treatment and vehicle control groups (n=8-10 animals per group). Ensure the average tumor volume is similar across all groups.
-
-
TAK-901 Formulation & Administration:
-
Prepare the dosing solution fresh each day.
-
Dissolve this compound in a minimal amount of anhydrous DMSO.
-
Sequentially add co-solvents (e.g., Tween 80) and the aqueous component (e.g., saline) with gentle mixing.
-
Administer TAK-901 or vehicle via the desired route (e.g., intravenous) at the specified dose and schedule. A reported dosing schedule is twice daily on two consecutive days per week[3][6].
-
-
Data Collection & Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
Primary endpoint: Tumor growth inhibition (TGI).
-
Secondary endpoints can include survival, body weight changes, and biomarker analysis from terminal tumor samples.
-
-
Euthanasia & Tissue Collection: Euthanize animals when tumors reach the predetermined maximum size, or at the end of the study. Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Study Design: Use a satellite group of tumor-bearing animals for PD analysis.
-
Dosing: Administer a single dose of TAK-901 or vehicle.
-
Sample Collection: Euthanize animals and collect tumor tissue at predetermined time points post-dose (e.g., 2, 6, 12, 24 hours).
-
Tissue Processing:
-
For Western Blot: Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC): Fix tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and a loading control (e.g., total Histone H3 or GAPDH).
-
Incubate with the appropriate secondary antibody and visualize using a chemiluminescence detection system.
-
Quantify band intensity to determine the relative change in pHH3 levels.
-
Visualizations
Signaling Pathway of TAK-901
Caption: Mechanism of action of TAK-901 targeting Aurora B kinase.
Experimental Workflow for In Vivo Studies
Caption: Workflow for a typical TAK-901 in vivo efficacy study.
Troubleshooting Logic for High Variability
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: P-glycoprotein Mediated Resistance to TAK-901 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating P-glycoprotein (P-gp) mediated resistance to the Aurora kinase inhibitor, TAK-901 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: TAK-901 is an investigational, multi-targeted Aurora B kinase inhibitor.[1] Its primary mechanism of action is the inhibition of Aurora B kinase, a key regulator of mitosis.[2] This inhibition disrupts proper cell division by suppressing the phosphorylation of downstream targets like histone H3, leading to failed cytokinesis, polyploidy (the state of having more than two sets of chromosomes), and ultimately, apoptosis in cancer cells.[1][2][3] While it is a potent Aurora B inhibitor, it also shows activity against other kinases such as Aurora A, FLT3, and FGFR2.[2][4]
Q2: What is P-glycoprotein (P-gp) and how does it contribute to multidrug resistance (MDR)?
A2: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that functions as an ATP-dependent efflux pump.[5][6] It is expressed in various tissues and is capable of transporting a wide range of structurally diverse, hydrophobic compounds out of the cell.[5][7] In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it actively removes chemotherapeutic agents from the cell, preventing them from reaching their intracellular targets and exerting their cytotoxic effects.[8][9]
Q3: Is TAK-901 susceptible to P-gp mediated efflux?
A3: Yes, experimental data confirms that TAK-901 is a substrate for the P-gp drug efflux pump.[2][10] This is a critical factor to consider when designing experiments, as its efficacy can be dramatically reduced in cells that overexpress P-gp.
Q4: How can I determine if my experimental cell line is exhibiting P-gp-mediated resistance to TAK-901?
A4: A significant increase in the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of TAK-901 in your cell line compared to known P-gp-negative sensitive cell lines suggests resistance. For example, the EC₅₀ for TAK-901 in the P-gp negative uterine sarcoma cell line MES-SA is 38 nmol/L, whereas in its P-gp-overexpressing resistant counterpart, MES-SA/Dx5, the EC₅₀ is greater than 50 µmol/L.[2] To confirm this, you can perform functional assays to measure P-gp activity or expression analysis to detect the protein.
Q5: What are some common P-gp-expressing and non-expressing cell lines that can be used as experimental controls?
A5: It is essential to use well-characterized cell lines.
-
P-gp Positive (Resistant): MES-SA/Dx5, HCT15, DLD1, KB-C2, SW620/Ad300.[2][11]
-
P-gp Negative (Sensitive): MES-SA, PC3, HL60, KB-3-1, SW620.[2][4][11] Using paired cell lines (e.g., MES-SA and MES-SA/Dx5) is a robust approach to specifically study the effects of P-gp.[2]
Q6: How can P-gp-mediated resistance to TAK-901 be overcome in an experimental setting?
A6: The most common in vitro strategy is the co-administration of a P-gp inhibitor (also known as a modulator).[7] Compounds like verapamil, cyclosporine A, or the more specific inhibitor tariquidar can be used to block the P-gp pump, thereby increasing the intracellular concentration and restoring the cytotoxic efficacy of TAK-901.[12][13][14]
Troubleshooting Guide
Problem 1: The observed EC₅₀/IC₅₀ value for TAK-901 in my cell line is significantly higher than the published range (typically 40-500 nM).[1]
| Possible Cause | Suggested Solution |
| Intrinsic or Acquired P-gp Expression: The cell line may naturally express high levels of P-gp or may have acquired expression during culturing. | 1. Check P-gp Expression: Perform an immunoblot or immunofluorescence assay to detect P-gp (MDR1/ABCB1) protein levels.[11] 2. Assess P-gp Function: Use a functional assay, such as a Rhodamine 123 or Calcein-AM efflux assay, to determine if the pump is active.[15][16] 3. Use a P-gp Inhibitor: Repeat the TAK-901 dose-response experiment in the presence of a P-gp inhibitor (e.g., verapamil, tariquidar). A significant leftward shift in the EC₅₀ curve would confirm P-gp-mediated resistance.[12] |
| Incorrect Drug Concentration: Errors in serial dilutions or degradation of the compound. | 1. Verify Stock Concentration: Use spectrophotometry or another analytical method to confirm the concentration of your TAK-901 stock solution. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a validated stock. |
| Cell Seeding Density: Inconsistent or inappropriate cell numbers can affect results. | 1. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase and do not become over-confluent during the assay period (typically 72 hours).[10] 2. Maintain Consistency: Use a consistent seeding density across all plates and experiments. |
Problem 2: My cells treated with TAK-901 are not exhibiting the expected polyploid phenotype.
| Possible Cause | Suggested Solution |
| Insufficient Intracellular Drug Concentration: P-gp may be actively effluxing TAK-901, preventing it from reaching the concentration needed to inhibit Aurora B. | 1. Increase TAK-901 Concentration: Attempt the experiment with a higher concentration of TAK-901. 2. Co-administer a P-gp Inhibitor: Treat cells with a P-gp inhibitor prior to and during TAK-901 exposure to increase intracellular accumulation.[7] |
| Incorrect Timepoint for Analysis: The polyploid phenotype is time-dependent. | 1. Perform a Time-Course Experiment: Analyze cells at multiple time points (e.g., 24, 48, 72 hours) after TAK-901 treatment to identify the optimal window for observing polyploidy.[2] |
| Cell Line Specific Effects: Some cell lines may be less prone to polyploidy and may undergo apoptosis more readily. | 1. Assess Apoptosis: Use an alternative endpoint, such as Annexin V/PI staining or PARP cleavage analysis, to measure apoptosis.[17] 2. Confirm Target Engagement: Measure the phosphorylation of histone H3 (a direct substrate of Aurora B) via immunoblotting. A lack of inhibition of p-Histone H3 would indicate a failure of TAK-901 to engage its target.[2] |
Data Presentation
Table 1: Kinase Inhibitory Profile of TAK-901
| Kinase Target | IC₅₀ (nM) | Reference |
| Aurora A | 21 | [4][10] |
| Aurora B | 15 | [4][10] |
Table 2: Cellular Potency of TAK-901 Against P-gp Negative and P-gp Positive Cell Lines
| Cell Line | P-gp Status | EC₅₀ for Proliferation Inhibition | Reference |
| MES-SA | Negative | 38 nM | [2][10] |
| MES-SA/Dx5 | Positive (Overexpressing) | >50,000 nM (>50 µM) | [2][10] |
| HCT15 | Positive (Expressing) | More Resistant | [2] |
| DLD1 | Positive (Expressing) | More Resistant | [2] |
| Most Cancer Cell Lines | Assumed Negative | 40 - 500 nM | [1] |
Experimental Protocols
Protocol 1: Determining TAK-901 EC₅₀ using a Cell Viability (MTS) Assay
-
Cell Plating: Seed cells in a 96-well microtiter plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. If testing for P-gp reversal, prepare identical dilutions also containing a fixed concentration of a P-gp inhibitor (e.g., 5-10 µM Verapamil).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and P-gp inhibitor-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.[10]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle-only control. Plot the data using a non-linear regression (log(inhibitor) vs. response) to calculate the EC₅₀ value.
Protocol 2: Calcein-AM Efflux Assay to Measure P-gp Function
This assay measures the accumulation of fluorescent calcein, which is generated from the non-fluorescent P-gp substrate Calcein-AM by intracellular esterases. Active P-gp will pump Calcein-AM out of the cell, resulting in low fluorescence.
-
Cell Preparation: Harvest cells and resuspend them in an appropriate assay buffer (e.g., phenol red-free medium) at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add a known P-gp inhibitor (e.g., Verapamil, positive control) or your test compound and incubate for 15-30 minutes at 37°C. Include a vehicle-only control (negative control).
-
Substrate Loading: Add Calcein-AM to each tube to a final concentration of approximately 0.25 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).
-
Analysis: Compare the mean fluorescence intensity (MFI) of the samples. Cells with active P-gp (negative control) will have low MFI. Cells treated with an effective P-gp inhibitor will show a significant increase in MFI, indicating intracellular accumulation of calcein.[16]
Visualizations
References
- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Characterization of TAK-901, an Investigational, Novel, Multitargeted Aurora B Kinase Inhibitor | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bioivt.com [bioivt.com]
- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanotherapeutics approaches to overcome P-glycoprotein-mediated multi-drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoprotein mediates resistance to histidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolution of Resistance to Aurora Kinase B Inhibitors in Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TAK-901 Hydrochloride-Induced Cellular Toxicity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAK-901 hydrochloride in long-term studies. Here, you will find strategies to manage cellular toxicity, detailed experimental protocols, and an overview of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: TAK-901 is a potent, multi-targeted inhibitor of Aurora A and Aurora B kinases, with IC50 values of 21 nM and 15 nM, respectively.[1][2][3] It exhibits a particularly strong, time-dependent, and tight-binding inhibition of Aurora B.[2][4] Aurora B is a key regulator of mitosis, specifically in chromosome segregation and cytokinesis (the final step of cell division).[5][6] By inhibiting Aurora B, TAK-901 disrupts these processes, leading to failed cytokinesis.[7][8]
Q2: What is the most common cellular phenotype observed after TAK-901 treatment?
A2: The most characteristic cellular effect of TAK-901 is the induction of polyploidy, where cells contain more than two complete sets of chromosomes.[2][3][4] This occurs because the cells replicate their DNA but fail to divide, resulting in large, often multinucleated cells.[2] This phenotype is a direct consequence of Aurora B inhibition.[7]
Q3: Besides polyploidy, what other cellular toxicities are associated with TAK-901?
A3: In addition to polyploidy, prolonged exposure to TAK-901 can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[6][8][9] The accumulation of polyploid cells can trigger a p53-dependent cell cycle arrest.[7] At higher concentrations, TAK-901 can also cause an accumulation of sub-G0 cell populations, indicative of apoptosis.
Q4: Are the cytotoxic effects of TAK-901 reversible?
A4: The reversibility of TAK-901's effects depends on the duration of exposure. Studies on Aurora B inhibitors have shown that if the inhibitor is removed after a short period (e.g., allowing for only one failed cytokinesis to produce tetraploid cells), the cells may retain their ability to proliferate.[10][11][12] However, prolonged exposure leads to hyper-polyploidy (>8n DNA content), a state from which cells are unable to recover and lose their long-term proliferative potential.[10][11][12]
Q5: How can I distinguish between on-target (Aurora B) and off-target toxicities?
A5: Distinguishing on-target from off-target effects is a significant challenge with kinase inhibitors.[13] TAK-901 is known to inhibit other kinases such as FLT3 and FGFR2 at effective concentrations.[4] To investigate the source of toxicity, you can:
-
Compare with other Aurora B inhibitors: Use another specific Aurora B inhibitor with a different chemical structure. If the same phenotype is observed, it is likely an on-target effect.[14]
-
Analyze Pharmacodynamic Markers: The phosphorylation of Histone H3 at Serine 10 is a direct substrate of Aurora B. A dose-dependent decrease in phospho-H3 (Ser10) is a strong indicator of on-target activity.[1][8]
-
Genetic Approaches: While more complex, using techniques like CRISPR to knock out the putative target can definitively show if the drug's effect is dependent on that target. If the drug is still toxic in knockout cells, the effect is off-target.[15]
Troubleshooting Guide
This section addresses specific issues that may arise during long-term experiments with TAK-901.
| Problem | Possible Cause | Suggested Solution |
| Excessive cytotoxicity observed at expected effective concentrations. | Cell line is highly sensitive to Aurora B inhibition. | Perform a detailed dose-response curve to determine the EC50 for polyploidy induction versus the IC50 for cell death. Use the lowest effective concentration for your intended purpose. |
| Off-target effects are causing toxicity. | Refer to FAQ Q5. Consider using a more selective Aurora B inhibitor for comparison if available. | |
| Poor quality of reagents or cell culture conditions. | Ensure media, serum, and other reagents are not expired and are of high quality. Check the incubator for correct temperature and CO2 levels.[16] | |
| Difficulty maintaining viable cells in long-term culture (e.g., >7 days). | Accumulation of non-proliferative, hyper-polyploid cells. | Implement a washout protocol. After an initial treatment period (e.g., 24-48 hours) to achieve the desired effect, replace the medium with fresh, compound-free medium to allow for potential recovery or to study the long-term fate of the treated cells.[10][17] |
| Compound instability in media over time. | For long-term experiments, it's recommended to change the media and re-administer the fresh compound every 48-72 hours to maintain a consistent concentration.[17] | |
| High variability in results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment, as cell density can affect drug response.[18] |
| Cells are passaged too many times. | Use cells from a low-passage, validated stock for all experiments to avoid genetic drift and changes in phenotype.[16][19] | |
| Pipetting errors during drug dilution or administration. | Use calibrated pipettes and be meticulous during serial dilutions. Gentle pipetting is crucial when handling cell suspensions to avoid shear stress.[18][20] | |
| Unexpected cellular morphology not consistent with polyploidy. | Contamination (e.g., mycoplasma). | Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.[16] |
| Off-target effects on other cellular structures. | Document the morphology with microscopy. Compare with other kinase inhibitors to see if the effect is unique to TAK-901. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of TAK-901 across various cell lines and assays.
Table 1: IC50 Values for Kinase Inhibition
| Kinase Target | IC50 (nM) | Notes |
| Aurora A | 21 | Cell-free enzymatic assay.[1][2][3] |
| Aurora B | 15 | Cell-free enzymatic assay.[1][2][3] |
Table 2: EC50/IC50 Values for Cellular Effects
| Cell Line | Assay Type | Effect Measured | Value (nM) | Exposure Time |
| Various Cancer Cell Lines | Proliferation | Inhibition of cell growth | 40 - 500 | 72 hours[2][4] |
| PC3 (Prostate Cancer) | Phospho-Histone H3 | Inhibition of H3 phosphorylation | 160 (EC50) | Not specified[1] |
| MES-SA (Uterine Sarcoma) | Proliferation | Inhibition of cell growth | 38 (EC50) | Not specified |
| MES-SA/Dx5 (Drug-Resistant) | Proliferation | Inhibition of cell growth | >50,000 (EC50) | Not specified[1] |
| U87MG (Glioblastoma) | Cell Viability | Inhibition of cell viability | ~310 (IC50) | 72 hours[9] |
| GSC5 (Glioma Stem Cells) | Cell Viability | Inhibition of cell viability | ~125 (IC50) | 72 hours[9] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of TAK-901 induced polyploidy.
Caption: Troubleshooting workflow for high cellular toxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted for a 96-well plate format to determine the dose-dependent cytotoxic effects of TAK-901.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of TAK-901 in complete culture medium from the stock solution. It is common to perform a 2-fold or 3-fold dilution series.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest TAK-901 concentration) and a "medium only" blank control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours). For long-term studies, media with fresh compound may need to be replaced every 2-3 days.[17]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator. The incubation time will depend on the cell type and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) * 100
-
-
Plot the % Viability against the log of the TAK-901 concentration to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis for Polyploidy by Flow Cytometry
This protocol describes how to fix and stain cells with propidium iodide (PI) to analyze DNA content and identify polyploid populations.
Materials:
-
Cells treated with TAK-901 or vehicle control
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells from your culture vessel. For adherent cells, use trypsin and neutralize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at 4°C for at least 2 hours. Samples can be stored at -20°C for several weeks.[21]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Gate on the single-cell population using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Identify the peaks corresponding to different DNA contents: 2n (G0/G1 phase), 4n (G2/M phase), and >4n (e.g., 8n, 16n) for polyploid cells.
-
Quantify the percentage of cells in each population using cell cycle analysis software.
-
Protocol 3: Western Blot for Phospho-Histone H3 (Ser10)
This protocol outlines the detection of a key pharmacodynamic biomarker for Aurora B inhibition.
Materials:
-
Cell lysates from TAK-901 or vehicle-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Primary antibody: Mouse or Rabbit anti-Total Histone H3 (as a loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Treat cells with TAK-901 for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for small proteins like histones).
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[22]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-H3 (Ser10) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped and re-probed with an antibody for total Histone H3 to confirm equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
Technical Support Center: TAK-901 Hydrochloride Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of TAK-901 hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent, multi-targeted kinase inhibitor. Its primary target is Aurora B kinase, a key regulator of mitosis.[1][2] TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B.[2][3][4]
Q2: How does inhibition of Aurora B by TAK-901 affect cells?
A2: Inhibition of Aurora B kinase activity disrupts normal mitotic progression. This leads to a failure in cytokinesis (cell division), resulting in cells with multiple sets of chromosomes, a state known as polyploidy.[2][3][5][6] A key downstream event of Aurora B inhibition is the suppression of phosphorylation of histone H3 at serine 10 (pH3 Ser10), a direct substrate of Aurora B.[2][5][6][7][8]
Q3: What are the primary methods to confirm that TAK-901 is engaging its target in my cells?
A3: The three primary methods to confirm TAK-901 target engagement in cells are:
-
Western Blotting: To detect a decrease in the phosphorylation of histone H3 at serine 10 (pH3 Ser10).
-
Flow Cytometry: To analyze the induction of polyploidy by assessing the DNA content of the cells.[3][6]
-
NanoBRET™ Target Engagement Assay: A live-cell assay to directly measure the binding of TAK-901 to Aurora B.[3][9][10]
Q4: What is the expected outcome of a successful TAK-901 treatment in a sensitive cell line?
A4: In a sensitive cell line, successful treatment with TAK-901 should result in a dose-dependent decrease in phospho-histone H3 (Ser10) levels, an increase in the percentage of polyploid cells (e.g., 4N, 8N), and a corresponding inhibition of cell proliferation.[3][5][6][11]
Troubleshooting Guides
Western Blotting for Phospho-Histone H3 (Ser10)
| Problem | Possible Cause | Solution |
| No or weak phospho-H3 signal in untreated control cells. | Low basal level of pH3 in asynchronous cells. | Synchronize cells in G2/M phase using agents like nocodazole or taxol, as histone H3 phosphorylation peaks during mitosis. |
| Inefficient protein extraction or dephosphorylation during sample preparation. | Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the procedure.[12] | |
| Insufficient protein loading. | Load at least 20-30 µg of total protein per lane. For low-abundance phosphoproteins, consider immunoprecipitation to enrich the target. | |
| No decrease in phospho-H3 signal after TAK-901 treatment. | TAK-901 concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration. EC50 values for TAK-901 on pH3 inhibition are typically in the nanomolar range.[11] |
| The cell line is resistant to TAK-901. | Check for high expression of drug efflux pumps like P-glycoprotein (PgP), as TAK-901 is a substrate.[11] | |
| High background on the Western blot. | Blocking is insufficient. | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal dilution. | |
| Multiple bands or non-specific bands. | Antibody is not specific. | Use a well-validated phospho-H3 (Ser10) antibody. Check the antibody datasheet for validation data. |
| Protein degradation. | Ensure adequate protease inhibitors are used during sample preparation.[2] |
Flow Cytometry for Polyploidy Analysis
| Problem | Possible Cause | Solution |
| High Coefficient of Variation (CV) of the G1 peak. | Poor cell preparation, leading to clumps. | Ensure a single-cell suspension before and after fixation. Gently vortex or pipette to disperse clumps.[13] |
| Inconsistent staining. | Use a saturating concentration of the DNA staining dye (e.g., propidium iodide) and incubate for a sufficient time to reach equilibrium.[1] | |
| No clear polyploid peaks (e.g., 8N) after treatment. | Insufficient drug concentration or incubation time. | Treat cells for a longer duration (e.g., 48-72 hours) to allow cells to undergo failed mitosis and re-enter the cell cycle.[6] |
| Cell line undergoes apoptosis before becoming polyploid. | Co-stain with an apoptosis marker (e.g., Annexin V) to assess cell viability. | |
| Sub-G1 peak is too high, obscuring the cell cycle profile. | Excessive cell death due to drug toxicity. | Use a lower concentration of TAK-901 or a shorter incubation time. |
| Difficulty distinguishing between G2/M and 4N cells. | Not applicable for initial polyploidy assessment. | The appearance of an 8N peak is a clearer indicator of polyploidy. For detailed analysis, more advanced cell cycle modeling software can be used. |
NanoBRET™ Target Engagement Assay
| Problem | Possible Cause | Solution |
| Low NanoBRET™ signal. | Suboptimal ratio of NanoLuc®-Aurora B donor and HaloTag®-tracer acceptor. | Titrate the expression vectors for the donor and acceptor to find the optimal ratio that gives the best signal-to-background window.[14] |
| Inefficient transfection. | Optimize the transfection protocol for the specific cell line being used. | |
| High background signal. | Spectral overlap between the donor and acceptor. | Ensure the use of appropriate filters and a plate reader with good spectral resolution. The NanoBRET™ system is designed to minimize this.[15] |
| No dose-dependent decrease in BRET signal with TAK-901. | TAK-901 is not binding to Aurora B in your cells. | Confirm that the NanoLuc®-Aurora B fusion protein is correctly expressed and functional. |
| Compound concentration range is not appropriate. | Test a wider range of TAK-901 concentrations, spanning several orders of magnitude around the expected IC50. | |
| High variability between replicate wells. | Inconsistent cell seeding or reagent addition. | Use a multichannel pipette for adding reagents and ensure a uniform cell suspension when seeding. |
| Cell health is poor. | Ensure cells are healthy and in the exponential growth phase before starting the assay. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of TAK-901
| Kinase | IC50 (nM) |
| Aurora A | 21 |
| Aurora B | 15 |
Data from Selleck Chemicals and MedchemExpress.[3][16]
Table 2: Cellular Activity of TAK-901 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 for Cell Proliferation (nM) | EC50 for Histone H3 Phosphorylation (µM) |
| PC3 | Prostate Cancer | - | 0.16 |
| HL60 | Acute Myeloid Leukemia | 40 - 500 (range across various lines) | - |
| MES-SA | Uterine Sarcoma | 38 | - |
| MES-SA/Dx5 (PgP expressing) | Uterine Sarcoma | >50,000 | - |
Data compiled from various sources.[3][4][5][6][11]
Experimental Protocols
Western Blotting for Phospho-Histone H3 (Ser10)
Objective: To qualitatively and semi-quantitatively measure the inhibition of Aurora B kinase activity by assessing the phosphorylation status of its substrate, histone H3.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-histone H3 (Ser10) and Mouse anti-total histone H3 or anti-Actin/GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of TAK-901 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-histone H3 (Ser10) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total histone H3 or a loading control like actin or GAPDH.
Flow Cytometry for Polyploidy Analysis
Objective: To quantify the percentage of polyploid cells induced by TAK-901 treatment.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with TAK-901 (e.g., 0, 100, 200, 500 nM) for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in G1, S, G2/M, and polyploid (e.g., >4N) phases.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To directly measure the binding of TAK-901 to Aurora B in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-Aurora B fusion protein
-
NanoBRET™ Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of reading BRET signals
Protocol:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-Aurora B expression vector according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a white-walled assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of TAK-901. Add the compound dilutions and the NanoBRET™ Tracer to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 1-2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Read the donor (NanoLuc®) and acceptor (Tracer) signals on a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the corrected BRET ratio and plot against the compound concentration to determine the IC50 value for target engagement.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for Western blotting.
Caption: Experimental workflow for flow cytometry.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
Impact of serum concentration on TAK-901 hydrochloride efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TAK-901 hydrochloride in in vitro experiments. It addresses common issues, with a particular focus on the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational, potent, and multi-targeted small molecule inhibitor of Aurora B kinase.[1] Its primary mechanism of action is the inhibition of Aurora B kinase, a key regulator of mitosis.[1] This inhibition leads to the suppression of histone H3 phosphorylation, a direct substrate of Aurora B, which in turn disrupts chromosome segregation and cytokinesis, leading to the formation of polyploid cells, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2]
Q2: What are the typical effective concentrations of TAK-901 in in vitro cell culture?
A2: In various human cancer cell lines, TAK-901 has been shown to inhibit cell proliferation with effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values typically ranging from 40 to 500 nmol/L.[1][2] However, the exact effective concentration can vary depending on the cell line and experimental conditions.
Q3: How does serum concentration in cell culture media affect the efficacy of TAK-901?
A3: The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent potency of TAK-901. Serum proteins, particularly albumin, can bind to small molecule inhibitors like TAK-901. This binding sequesters the compound, reducing the concentration of free, unbound drug available to interact with its target, Aurora B kinase, within the cells. Consequently, a higher total concentration of TAK-901 may be required to achieve the same biological effect in the presence of higher serum concentrations, leading to an increase in the observed IC50 value. This phenomenon is often referred to as a "serum shift".[3][4]
Q4: Should I use serum-free media for my experiments with TAK-901?
A4: While using serum-free media can eliminate the variable of serum protein binding, it may also introduce other confounding factors, such as reduced cell viability or altered cell signaling pathways. A common approach is to perform initial dose-response experiments under both serum-containing (e.g., 10% FBS) and serum-starved or low-serum conditions to understand the impact of serum on your specific cell line. For mechanistic studies where precise control over the free drug concentration is critical, serum starvation for a short period before and during drug treatment may be beneficial. However, for long-term proliferation assays, it is often more physiologically relevant to use a consistent and standardized serum concentration that supports healthy cell growth.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent IC50 values for TAK-901 between experiments. | 1. Variability in Serum Concentration or Lot: Different lots of FBS can have varying protein compositions, leading to differences in drug binding. Inconsistent serum percentages will also alter the free drug concentration.[5] 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in results. 3. DMSO Concentration: High concentrations of DMSO, the solvent for TAK-901, can be toxic to cells and affect the assay readout. | 1. Standardize Serum: Use the same lot of FBS for a series of related experiments. If changing lots, perform a bridging experiment to compare the new lot with the old one. Maintain a consistent percentage of serum in your media. 2. Optimize and Standardize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your assay duration and cell line. Ensure consistent cell counting and seeding for all experiments. 3. Control DMSO Concentration: Keep the final DMSO concentration consistent across all wells, including vehicle controls, and typically below 0.5%. |
| Higher than expected IC50 values for TAK-901. | 1. High Serum Concentration: As discussed, serum proteins can bind to TAK-901, reducing its effective concentration.[4] 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps like P-glycoprotein (PgP).[6] 3. Compound Instability: TAK-901 may be degrading in the culture media over the course of a long incubation period. | 1. Test Lower Serum Conditions: Repeat the experiment with a lower serum concentration or under serum-starved conditions to see if the IC50 value decreases. 2. Investigate Resistance Mechanisms: Check the literature for known resistance mechanisms in your cell line. Consider using a cell line known to be sensitive to Aurora B inhibitors as a positive control. 3. Assess Compound Stability: If possible, use analytical methods like HPLC to assess the stability of TAK-901 in your culture media over time. Consider refreshing the media with a new drug during long-term assays. |
| No significant effect of TAK-901 at expected concentrations. | 1. Incorrect Compound Concentration: Errors in serial dilutions or stock solution preparation. 2. Poor Cell Health: Cells may be unhealthy or have a low proliferation rate, masking the anti-proliferative effects of the drug. 3. Assay Readout Issues: The chosen assay may not be sensitive enough, or there may be interference with the detection method. | 1. Verify Concentrations: Prepare fresh stock solutions and serial dilutions. Have a second researcher double-check the calculations. 2. Monitor Cell Health: Regularly check cells for normal morphology and growth. Perform a baseline proliferation assay without the drug to ensure the cells are dividing at an expected rate. 3. Optimize Assay: Ensure your assay is within its linear range. Run appropriate positive and negative controls for the assay itself. For example, for an ATP-based viability assay, a positive control for cell death (e.g., a known cytotoxic agent) can be useful. |
Data Presentation
Table 1: In Vitro Efficacy of TAK-901 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (nmol/L) | Reference |
| Multiple Cell Lines | Various | BrdU incorporation | 50 - 200 | [1] |
| PC3 | Prostate Cancer | Phospho-Histone H3 | 160 | [6] |
| KATO-III | Gastric Cancer | FGFR2 Phosphorylation | 220 | [1] |
| MV4-11 | Acute Myeloid Leukemia | FLT3 Phosphorylation | 250 | [1] |
| MES-SA | Uterine Sarcoma | Cell Proliferation | 38 | [6] |
| MES-SA/Dx5 | Uterine Sarcoma (PgP expressing) | Cell Proliferation | >50,000 | [6] |
Note: IC50/EC50 values are highly dependent on the specific experimental conditions, including serum concentration and incubation time.
Experimental Protocols
Cell Viability Assay (e.g., Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the media from the cells and add 100 µL of the 2X TAK-901 dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-Histone H3
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of TAK-901 (and a vehicle control) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 or a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: Simplified signaling pathway of Aurora B kinase and its inhibition by TAK-901.
Caption: Standard workflow for an in vitro cell viability assay with TAK-901.
Caption: A decision tree for troubleshooting in vitro experiments with TAK-901.
References
- 1. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of TAK-901 Hydrochloride and Other Aurora Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TAK-901 hydrochloride against other prominent Aurora kinase inhibitors, supported by experimental data. We delve into the biochemical potency, cellular activity, and clinical evaluation of these compounds, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to Aurora Kinases and Their Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis. The three main isoforms, Aurora A, B, and C, are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[3][4] Small molecule inhibitors targeting Aurora kinases have emerged as a promising class of anti-cancer agents, with several compounds advancing into clinical trials.[5] This guide focuses on comparing the preclinical and clinical profiles of this compound with other notable Aurora kinase inhibitors, including Alisertib, Danusertib, Tozasertib, and Barasertib.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of TAK-901 and its counterparts against Aurora A and Aurora B kinases is a key indicator of their potency and selectivity. The half-maximal inhibitory concentration (IC50) values from various biochemical assays are summarized below.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity Profile | Reference(s) |
| This compound | 21 | 15 | Pan-Aurora inhibitor with slight preference for Aurora B | [3][6][7] |
| Alisertib (MLN8237) | 1.2 | 396.5 | Highly selective for Aurora A (>200-fold) | [8][9] |
| Danusertib (PHA-739358) | 13 | 79 | Pan-Aurora inhibitor | [1][10][11] |
| Tozasertib (VX-680) | 0.6 (Ki) | 18 (Ki) | Pan-Aurora inhibitor with preference for Aurora A | [12] |
| Barasertib (AZD1152-HQPA) | 1369 | 0.37 | Highly selective for Aurora B (>1000-fold) | [13][14][15] |
Table 1: Biochemical Potency of Aurora Kinase Inhibitors. This table summarizes the IC50 values of TAK-901 and other selected inhibitors against Aurora A and Aurora B kinases. Lower IC50 values indicate greater potency.
Cellular Activity: Probing Anti-Proliferative Effects
The efficacy of these inhibitors has been evaluated in various cancer cell lines, providing insights into their anti-proliferative capabilities. The half-maximal effective concentration (EC50) or IC50 values for cell growth inhibition are presented below.
| Inhibitor | Cell Line(s) | IC50/EC50 Range (nM) | Key Cellular Effects | Reference(s) |
| This compound | Various human cancer cell lines | 40 - 500 | Induces polyploidy, suppresses histone H3 phosphorylation | [3][7] |
| Alisertib (MLN8237) | Multiple myeloma, PTCL cell lines | 3 - 1710 | Induces G2/M arrest, apoptosis, and autophagy | [9][16] |
| Danusertib (PHA-739358) | Leukemia, ovarian cancer cell lines | 50 - 3060 | Induces G2/M arrest, polyploidy, and autophagy | [10] |
| Tozasertib (VX-680) | Anaplastic thyroid cancer cell lines | 25 - 150 | Induces G2/M arrest, endoreduplication, and apoptosis | [12] |
| Barasertib (AZD1152-HQPA) | Small cell lung cancer cell lines | <50 (sensitive lines) | Induces polyploidy and apoptosis | [14][17] |
Table 2: Cellular Activity of Aurora Kinase Inhibitors. This table highlights the anti-proliferative activity of the compared inhibitors across a range of cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To measure the IC50 value of an inhibitor against a specific Aurora kinase isoform.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, PKAtide for Aurora B)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test inhibitor (e.g., TAK-901)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminometer or scintillation counter)
Protocol:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a microplate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[18]
-
Stop the reaction and measure the kinase activity. For ADP-Glo™ assays, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.[18][19]
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (Cell-based)
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Objective: To determine the IC50 or EC50 value of an inhibitor in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell proliferation reagent (e.g., MTS, CCK-8, or a reagent for measuring ATP levels like CellTiter-Glo®)
-
Microplate reader (spectrophotometer or luminometer)
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72-96 hours).[20]
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50/EC50 value.[21]
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in an animal model.
Materials:
-
Immunocompromised mice or rats (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Protocol:
-
Inject human cancer cells subcutaneously into the flank of the immunocompromised animals.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and control groups.
-
Administer the test inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.[20][22]
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume for each animal.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to evaluate the anti-tumor efficacy.[23]
Clinical Development and Efficacy
Several Aurora kinase inhibitors have progressed into clinical trials for various malignancies. Here, we summarize the clinical status of TAK-901 and its comparators.
| Inhibitor | Phase of Development | Target Indication(s) | Notable Clinical Findings/Trial Designs | Reference(s) |
| This compound | Phase 1 | Solid tumors and hematological malignancies | Investigational | |
| Alisertib (MLN8237) | Phase 2/3 | Breast cancer, small cell lung cancer, peripheral T-cell lymphoma | Phase 2 trial (ALISCA-Breast1) is evaluating optimal dosage in combination with endocrine therapy for HR+/HER2- metastatic breast cancer.[24][25][26] | [24][25][26] |
| Danusertib (PHA-739358) | Phase 2 | Chronic myeloid leukemia, multiple myeloma, solid tumors | Showed activity in patients with CML and Philadelphia chromosome-positive ALL. | [10][11] |
| Tozasertib (VX-680) | Phase 2 | Various cancers | ||
| Barasertib (AZD1152) | Phase 2 | Acute myeloid leukemia (AML) | A Phase 2 study in elderly AML patients showed a significant improvement in objective complete response rate compared to low-dose cytosine arabinoside (35.4% vs 11.5%).[27][28][29] | [27][28][29] |
Table 3: Clinical Snapshot of Aurora Kinase Inhibitors. This table provides a high-level overview of the clinical development status and target indications for the discussed inhibitors.
Visualizing the Mechanism and Evaluation Process
To better understand the biological context and the research workflow, the following diagrams are provided.
Caption: Aurora Kinase Signaling in Mitosis and Points of Inhibition.
Caption: Workflow for the Evaluation of Aurora Kinase Inhibitors.
Conclusion
This compound is a potent pan-Aurora kinase inhibitor with a slight preference for Aurora B. Its preclinical profile demonstrates significant anti-proliferative activity across a range of cancer cell lines. In comparison, other inhibitors like Alisertib and Barasertib exhibit high selectivity for Aurora A and Aurora B, respectively, which may offer different therapeutic windows and toxicity profiles. The choice of an appropriate Aurora kinase inhibitor for further investigation will likely depend on the specific cancer type and its underlying molecular characteristics. The ongoing clinical trials will be crucial in defining the therapeutic potential of these agents and identifying patient populations most likely to benefit from this targeted approach to cancer treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Barasertib,(AZD1152)a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 18. promega.co.uk [promega.co.uk]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Puma commences Phase II trial of alisertib for breast cancer [clinicaltrialsarena.com]
- 26. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 27. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Stage I findings of a two-stage phase II study to assess the efficacy, safety, and tolerability of barasertib (AZD1152) compared with low-dose cytosine arabinoside (LDAC) in elderly patients (pts) with acute myeloid leukemia (AML). - ASCO [asco.org]
TAK-901 Hydrochloride: A Comparative Analysis of a Specific Aurora B Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAK-901 Hydrochloride's Performance Against Alternative Aurora B Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive validation of this compound as a potent and specific inhibitor of Aurora B kinase, a critical regulator of mitosis and a key target in oncology drug discovery. Through a detailed comparison with other well-characterized Aurora B inhibitors—AZD1152-HQPA (Barasertib), ZM447439, and GSK1070916—this document offers a thorough assessment of its biochemical and cellular activity. All quantitative data are summarized in clear, comparative tables, and detailed experimental protocols for key validation assays are provided to enable replication and further investigation.
Biochemical Potency and Selectivity
This compound is a multi-targeted inhibitor with high affinity for both Aurora A and Aurora B kinases.[1] In biochemical assays, TAK-901 demonstrates potent, time-dependent, and tight-binding inhibition of Aurora B, a characteristic that distinguishes it from its activity against Aurora A.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of TAK-901 and its comparators against Aurora A and Aurora B, providing a clear view of their relative potencies and selectivities.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity (Aurora A / Aurora B) |
| This compound | 21[1] | 15[1] | 1.4 |
| AZD1152-HQPA (Barasertib) | 1368 | 0.37 | >3700 |
| ZM447439 | 110 | 130 | 0.85 |
| GSK1070916 | 1100 | 3.5 | >300 |
Kinase Selectivity Profile
To further assess the specificity of TAK-901, its inhibitory activity has been profiled against a broader panel of kinases. While TAK-901 potently inhibits Aurora A and B, it also demonstrates activity against other kinases, including FLT3 and FGFR2, at similar concentrations.[2] This multitargeted nature is an important consideration in its therapeutic application. The table below presents a selection of off-target activities for TAK-901 and its comparators.
| Inhibitor | Off-Target Kinase | IC50 (nM) |
| This compound | FLT3 | Similar to Aurora A/B |
| FGFR2 | Similar to Aurora A/B | |
| c-Src | >20-fold weaker than Aurora B | |
| Bcr-Abl | >20-fold weaker than Aurora B | |
| AZD1152-HQPA (Barasertib) | High specificity versus a panel of 50 other kinases | - |
| GSK1070916 | FLT1 | 42 |
| TIE2 | 59 | |
| SIK | 70 | |
| FLT4 | 74 | |
| FGFR1 | 78 |
Cellular Activity and Phenotypic Effects
Consistent with potent Aurora B inhibition, treatment of cancer cell lines with this compound leads to the suppression of histone H3 phosphorylation, a key substrate of Aurora B, and the induction of polyploidy (the state of having more than two sets of chromosomes).[2] These cellular phenotypes are hallmarks of Aurora B inhibition and serve as critical validation of the inhibitor's mechanism of action in a cellular context. The effective concentration (EC50) for inhibiting cell proliferation in various cancer cell lines typically ranges from 40 to 500 nM.[2]
Experimental Protocols
To facilitate the independent validation and further study of TAK-901 and other Aurora B inhibitors, detailed protocols for key experimental assays are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora B kinase.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
ATP
-
Histone H3 protein (or a suitable peptide substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
In a multi-well plate, add the test inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the substrate (e.g., inactive histone H3) to all wells.
-
Initiate the kinase reaction by adding a solution of Aurora B kinase and ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone H3 Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of a key downstream target of Aurora B in cells.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of histone H3 phosphorylation.
Visualizing Key Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Aurora B Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
References
Comparative Analysis of TAK-901 Hydrochloride's Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of TAK-901 hydrochloride against other notable Aurora kinase inhibitors, Barasertib (AZD1152) and Tozasertib (VX-680). The information is compiled from publicly available experimental data to assist in evaluating its potential for further investigation and development.
Executive Summary
TAK-901 is a potent, multi-targeted inhibitor of Aurora kinases with a primary affinity for Aurora B.[1] While biochemical assays reveal its activity against a broad spectrum of kinases, cellular assays demonstrate a more selective profile, potently targeting Aurora B, FLT3, and FGFR2.[2] This cellular selectivity is attributed to its time-dependent, tight-binding inhibition of Aurora B.[1] In comparison, Barasertib exhibits high selectivity for Aurora B over Aurora A, while Tozasertib is a pan-Aurora inhibitor also targeting FLT3 and BCR-ABL.[2][3][4] The distinct cross-reactivity profiles of these inhibitors are critical for understanding their efficacy and potential off-target effects.
Kinase Inhibition Profile Comparison
The following tables summarize the inhibitory activity of TAK-901 and its comparators against a panel of kinases. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, as reported in the cited literature.
Table 1: Inhibitory Activity of this compound against Key Kinases
| Kinase Target | IC50 / Ki (nM) | Assay Type | Reference |
| Aurora A | 21 | Biochemical | [5] |
| Aurora B | 15 | Biochemical | [5] |
| FLT3 | Similar to Aurora A/B | Biochemical | [6] |
| FGFR | Similar to Aurora A/B | Biochemical | [6] |
| Src family kinases | Similar to Aurora A/B | Biochemical | [6] |
| c-Src | >300 (20-fold weaker than Aurora B) | Cellular | [6] |
| Bcr-Abl | >300 (20-fold weaker than Aurora B) | Cellular | [6] |
| JAK2 | Not a potent inhibitor | Cellular | [5] |
Table 2: Comparative Inhibitory Activity of Aurora Kinase Inhibitors
| Kinase Target | TAK-901 (IC50/Ki, nM) | Barasertib (AZD1152) (Ki, nM) | Tozasertib (VX-680) (Ki, nM) |
| Aurora A | 21[5] | 1369[7] | 0.6[1] |
| Aurora B | 15[5] | 0.36[3] | 18[8] |
| Aurora C | Low nanomolar range[9] | 17.0[3] | 4.6[8] |
| FLT3 | Similar to Aurora A/B[6] | - | 30[2] |
| BCR-ABL | - | - | 30[2] |
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular kinase assays. The general methodologies are outlined below.
Biochemical Kinase Assays (In Vitro)
Biochemical assays are utilized to determine the direct inhibitory effect of a compound on purified kinase enzymes.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and necessary cofactors in a buffered solution.
-
Compound Incubation: The test compound (e.g., TAK-901) at various concentrations is added to the reaction mixture.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by the addition of a strong acid.
-
Detection and Quantification: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.[10]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation, with changes in fluorescence intensity or polarization measured.[11]
-
Luminescence-Based Assays: Kinase activity is determined by measuring the amount of ATP remaining in the reaction using a luciferase-based system.[11]
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cellular Kinase Assays (In Cellulo)
Cellular assays measure the inhibitory effect of a compound on a specific kinase within a cellular context, providing insights into its cell permeability, target engagement, and effects on downstream signaling. A common method for assessing Aurora B inhibition is to measure the phosphorylation of its substrate, histone H3.
General Protocol for Histone H3 Phosphorylation Assay:
-
Cell Culture: Cancer cell lines (e.g., PC3, HL60) are cultured in appropriate media.[12]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Immunoblotting (Western Blot):
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated histone H3 (e.g., anti-phospho-histone H3 Ser10).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the band corresponding to phosphorylated histone H3 is quantified and normalized to a loading control (e.g., total histone H3 or actin). EC50 values are determined by plotting the inhibition of phosphorylation against the compound concentration.[12]
Visualizations
Signaling Pathway of Aurora B Kinase
The following diagram illustrates the central role of Aurora B kinase in mitosis and the mechanism of its inhibition by TAK-901, leading to the suppression of histone H3 phosphorylation.
Caption: TAK-901 inhibits Aurora B kinase, blocking histone H3 phosphorylation and causing mitotic arrest.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor like TAK-901.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Tozasertib(VX-680;MK-0457) [medchemleader.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. aacrjournals.org [aacrjournals.org]
Synergistic Takedown of Cancer Cells: A Comparative Guide to TAK-901 Hydrochloride and BCL-xL Inhibitor Co-administration
For Researchers, Scientists, and Drug Development Professionals
The combination of the Aurora B kinase inhibitor, TAK-901 hydrochloride, with B-cell lymphoma-extra large (BCL-xL) inhibitors has emerged as a promising strategy to enhance anti-cancer efficacy. This guide provides a comprehensive comparison of the synergistic effects observed in preclinical studies, supported by experimental data and detailed methodologies. The central finding is that TAK-901 sensitizes cancer cells to BCL-xL inhibition, leading to a significant increase in apoptosis.[1][2] This synergy is primarily mediated by the TAK-901-induced, p53-dependent upregulation of the pro-apoptotic protein BAX.[1][3]
Quantitative Analysis of Synergistic Effects
The combination of TAK-901 and the BCL-2/BCL-xL inhibitor ABT-263 has demonstrated synergistic cell growth inhibition and induction of apoptosis across a variety of cancer cell lines.[1][3] The tables below summarize the key quantitative findings from these studies.
Table 1: Synergistic Cell Growth Inhibition in HCT116 Colon Cancer Cells
| Treatment | Concentration | % Inhibition of Cell Proliferation (72h) |
| TAK-901 | 100 nM | ~40% |
| ABT-263 | 250 nM | ~20% |
| TAK-901 + ABT-263 | 100 nM + 250 nM | ~80% |
Data extracted and estimated from graphical representations in the source material.[4]
Table 2: Enhancement of Apoptosis in HCT116 Cells
| Treatment | Concentration | Caspase-3/7 Activity (Fold Change at 24h) |
| TAK-901 | 100 nM | ~2.5 |
| ABT-263 | 250 nM | ~1.5 |
| TAK-901 + ABT-263 | 100 nM + 250 nM | ~6.0 |
Data extracted and estimated from graphical representations in the source material.[4]
Table 3: Synergistic Effects Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Combination Effect (TAK-901 + ABT-263) |
| HCT116 | Colorectal Cancer | Synergistic |
| A549 | Non-small Cell Lung Cancer | Synergistic |
| PC-3 | Prostate Cancer | Additive |
| U-87 MG | Glioblastoma | Additive |
| NCI-H1975 | Non-small Cell Lung Cancer | Antagonistic |
This table summarizes the qualitative combination effects as determined by Delta Plot Analysis.[1][4]
Underlying Mechanism of Synergy
TAK-901, as an Aurora B kinase inhibitor, disrupts chromosome segregation and cytokinesis, leading to the formation of polyploid cells.[1][3][5] A key molecular event following TAK-901 treatment is the p53-dependent increase in the protein levels of BAX, a pro-apoptotic member of the BCL-2 family.[1][3] BCL-xL, an anti-apoptotic protein, functions by sequestering BAX, thereby preventing it from initiating apoptosis.[6] By inhibiting BCL-xL, the newly synthesized BAX is free to induce mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to apoptosis.[1][3] Therefore, the polyploid cells induced by TAK-901 are particularly vulnerable to BCL-xL inhibition.[1][2]
Caption: Mechanism of synergistic apoptosis by co-inhibition of Aurora B and BCL-xL.
Experimental Protocols
The following are detailed methodologies for the key experiments that demonstrated the synergistic effects of TAK-901 and BCL-xL inhibitors.
1. Cell Proliferation Assay
-
Cell Lines: HCT116, A549, PC-3, U-87 MG, NCI-H1975, and other cancer cell lines.
-
Reagents: this compound, ABT-263, Gossypol, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a dose matrix of TAK-901 and a BCL-xL inhibitor (e.g., ABT-263) for 72 hours.
-
Cell viability was measured using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Luminescence was read on a plate reader.
-
The combination effect was evaluated using Delta Plot Analysis.[1]
-
2. Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Line: HCT116.
-
Reagents: TAK-901, ABT-263, Caspase-Glo® 3/7 Assay kit (Promega).
-
Procedure:
-
HCT116 cells were seeded in 96-well plates.
-
Cells were treated with TAK-901, ABT-263, or the combination for 24 hours.
-
Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay kit.
-
Luminescence was measured to quantify apoptosis.
-
3. Western Blot Analysis
-
Cell Line: HCT116.
-
Reagents: TAK-901, antibodies against BAX, p53, p21, BAK, and phosphorylated Histone H3 (Ser10).
-
Procedure:
-
HCT116 cells were treated with TAK-901 for the indicated times.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.[1]
-
Caption: Workflow for in vitro evaluation of drug synergy.
Alternative BCL-xL Inhibitors
Conclusion
The co-administration of this compound and BCL-xL inhibitors represents a rational and effective combination strategy. By upregulating the pro-apoptotic protein BAX, TAK-901 primes cancer cells for apoptosis, which is then efficiently triggered by the inhibition of BCL-xL. This synergistic interaction has been demonstrated across multiple cancer cell lines and provides a strong preclinical rationale for further investigation in clinical settings.[1][2]
References
- 1. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]
Independent Validation of TAK-901 Hydrochloride's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of TAK-901 hydrochloride with other Aurora kinase inhibitors, supported by experimental data from independent research. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized to facilitate understanding.
I. Comparative Anti-Tumor Activity of Aurora Kinase Inhibitors
TAK-901 is a multi-targeted Aurora kinase inhibitor with potent activity against both Aurora A and Aurora B kinases.[1][2] Its anti-tumor efficacy has been evaluated in various cancer models. For a comprehensive understanding, this section compares the preclinical in vitro and in vivo activity of TAK-901 with other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), a selective Aurora A inhibitor, and Barasertib (AZD1152), a selective Aurora B inhibitor.
In Vitro Anti-Proliferative Activity
The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are key indicators of a drug's potency. The following tables summarize the anti-proliferative activity of TAK-901, Alisertib, and Barasertib in various cancer cell lines as reported in independent and manufacturer-associated preclinical studies.
Table 1: In Vitro Anti-Proliferative Activity (EC50/IC50 in nM) of TAK-901 and Comparator Aurora Kinase Inhibitors
| Cell Line | Cancer Type | TAK-901 (Pan-Aurora A/B) | Alisertib (Aurora A selective) | Barasertib (Aurora B selective) |
| Glioblastoma | ||||
| U87MG | Glioblastoma | Significant suppression at 10 µM[3] | - | Potent suppression at low nM concentrations[4] |
| GSC5 | Glioblastoma Stem Cell | Significant suppression at 10 µM[3] | - | Potent suppression at low nM concentrations[4] |
| GBM6, GBM10, GBM12, GBM39 | Glioblastoma (primary) | - | 30 - 95[5] | - |
| Hematological Malignancies | ||||
| MV4-11 | Acute Myeloid Leukemia | Potently diminished viability[2] | - | IC50: 2.8[6] |
| MOLM13 | Acute Myeloid Leukemia | - | - | IC50: 1[6] |
| K562 | Chronic Myeloid Leukemia | - | - | IC50: 3-40[6] |
| Solid Tumors | ||||
| PC3 | Prostate Cancer | EC50: 190[7] | - | - |
| A2780 | Ovarian Cancer | EC50: 85[7] | - | - |
| HCT116 | Colon Cancer | - | Aneuploidy induction[8] | - |
| A549 | Lung Cancer | EC50: 130[7] | - | IC50: 7[8] |
Note: Direct comparative studies with all three inhibitors in the same panel of cell lines under identical conditions are limited. Data is compiled from multiple sources.
In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor activity of TAK-901 and its comparators in xenograft models.
Table 2: In Vivo Anti-Tumor Efficacy of TAK-901 and Comparator Aurora Kinase Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| TAK-901 | Glioblastoma (U87MG orthotopic) | Stereotaxic injection | Significantly decreased tumor growth. | [9] |
| Acute Myeloid Leukemia (MV4-11 disseminated) | IV administration | Significantly more effective than cytarabine in suppressing disease progression and prolonging survival. | [2] | |
| Alisertib | Glioblastoma (GB30, GB169 intracranial) | 30 mg/kg/day | Significantly extended survival. | [1][5] |
| Barasertib | Glioblastoma (orthotopic PDX) | - | Extended animal survival. | [4] |
| Hematologic Tumors (xenografts) | 10-150 mg/kg/d | Potently inhibited tumor growth (55% to ≥100%). | [10] |
II. Mechanism of Action and Signaling Pathways
TAK-901 primarily functions by inhibiting Aurora A and B kinases, which are crucial for mitotic progression.[1] Inhibition of Aurora B leads to suppression of histone H3 phosphorylation, resulting in polyploidy and eventual apoptosis.[3] Independent research in glioblastoma has revealed that TAK-901 also downregulates the expression and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key regulator of lipid metabolism.[3][9] This suggests a dual mechanism of action involving both mitotic disruption and metabolic reprogramming.
III. Experimental Protocols
This section details the methodologies employed in the independent validation of TAK-901's anti-tumor activity, providing a framework for reproducible research.
In Vitro Cell Viability and Apoptosis Assays (Glioblastoma)
-
Cell Lines: Human glioblastoma cell line U87MG and patient-derived glioma stem cell line GSC5 were used.[3]
-
Treatment: Cells were treated with increasing concentrations of TAK-901 for 24, 48, and 72 hours.[3]
-
Cell Viability Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[3]
-
Apoptosis Assay: Apoptosis was quantified by flow cytometry after staining with Annexin V and 7-AAD.[3]
In Vivo Orthotopic Xenograft Model (Glioblastoma)
-
Animal Model: BALB/c nude mice were used.[9]
-
Tumor Implantation: U87MG-luc cells were injected into the right cerebrum of the mice.[9]
-
Treatment: Mice were treated with stereotaxic injections of either vehicle or TAK-901.[9]
-
Monitoring: Tumor growth was monitored, and body weight was recorded.[9]
Experimental Workflow: From In Vitro to In Vivo Validation
The following diagram illustrates a typical workflow for the preclinical validation of an anti-tumor compound like TAK-901.
IV. Conclusion
Independent preclinical studies validate the anti-tumor activity of this compound in various cancer models, including glioblastoma and acute myeloid leukemia. Its mechanism of action involves both the disruption of mitosis through Aurora kinase inhibition and the modulation of cancer cell metabolism. Comparative data, although mostly indirect, suggests that TAK-901's potency is within the range of other Aurora kinase inhibitors like Alisertib and Barasertib. Further head-to-head comparative studies in independent settings are warranted to definitively establish its relative efficacy and therapeutic potential. The provided experimental protocols offer a foundation for such future investigations.
References
- 1. Aurora-A inhibition offers a novel therapy effective against intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Replicating the In Vivo Efficacy of TAK-901 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published in vivo efficacy of TAK-901 hydrochloride, a multi-targeted Aurora B kinase inhibitor. It is designed to assist researchers in replicating and comparing its performance with other anti-cancer agents by presenting detailed experimental protocols, quantitative data from key studies, and a visualization of its mechanism of action.
Mechanism of Action: Targeting Mitotic Progression
TAK-901 is an investigational small molecule inhibitor that primarily targets Aurora B kinase, a crucial regulator of mitosis.[1][2][3] By inhibiting Aurora B, TAK-901 disrupts several key mitotic processes, leading to errors in chromosome segregation and ultimately, cell death in rapidly dividing cancer cells.[1][2] Its mechanism involves the suppression of histone H3 phosphorylation, a direct substrate of Aurora B, which leads to the induction of polyploidy (cells with more than two sets of chromosomes).[1][2] In addition to its potent activity against Aurora B, TAK-901 has been shown to inhibit other kinases, including FLT3 and FGFR2, contributing to its broad anti-tumor activity.[1][2]
In Vivo Efficacy of this compound
Published preclinical studies have demonstrated the potent anti-tumor activity of TAK-901 in various subcutaneous xenograft models of human cancers. The tables below summarize the quantitative data from these key in vivo experiments.
| Solid Tumor Xenograft Models | ||||
| Cell Line | Cancer Type | Dose (mg/kg) | Dosing Schedule | Observed Efficacy |
| A2780 | Ovarian Cancer | 30 and 45 | Intravenous, twice daily, 2 consecutive days/week for 3 cycles | Complete tumor regression |
| HCT116 | Colon Cancer | Not specified | Intravenous, twice daily, 2 consecutive days/week for 3 cycles | Potent, dose-dependent antitumor activity |
| H460 | Large Cell Lung Cancer | Not specified | Intravenous, twice daily, 2 consecutive days/week for 3 cycles | Potent, dose-dependent antitumor activity |
| Leukemia Xenograft Models | |||
| Cell Line | Cancer Type | Dosing Schedule | Observed Efficacy |
| HL60 | Acute Myeloid Leukemia | Intravenous, twice daily, 2 consecutive days/week for 3 cycles | Potent antitumor activity |
| MV4-11 | Acute Myeloid Leukemia | Intravenous, twice daily, 2 consecutive days/week for 3 cycles | Potent antitumor activity |
Experimental Protocols
The following protocols are based on the methodologies described in the primary publications and general best practices for in vivo xenograft studies.
Subcutaneous Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks of age.
-
Cell Culture: Human cancer cell lines (e.g., A2780, HCT116, H460, HL60) are cultured in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Cells are harvested during the logarithmic growth phase. For adherent cells, they are detached using trypsin-EDTA, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Cell viability should be >90% as determined by trypan blue exclusion.
-
Tumor Implantation: A volume of 0.1-0.2 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2. Animals are randomized into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3).
This compound Administration
-
Formulation: this compound is formulated in a vehicle suitable for intravenous administration, such as a solution of 5% dextrose in water (D5W) or a similar appropriate vehicle. The final concentration is adjusted based on the required dose and the average body weight of the mice.
-
Dosing Regimen: TAK-901 is administered intravenously (e.g., via the tail vein) twice daily (b.i.d.) on two consecutive days per week for a total of three weeks (3 cycles).[1]
-
Control Group: The vehicle control group receives an equivalent volume of the formulation vehicle on the same schedule as the treatment groups.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Pharmacodynamic Biomarker Analysis
-
Tissue Collection: Tumor samples are collected at various time points after TAK-901 administration.
-
Western Blot Analysis: Tumor lysates are prepared and subjected to Western blotting to assess the phosphorylation status of histone H3 (a downstream marker of Aurora B activity).
-
Histology: Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for hematoxylin and eosin (H&E) staining to evaluate for morphological changes, such as an increase in polyploid cells.
Visualizing the Mechanism and Workflow
To better understand the biological pathways and experimental procedures involved, the following diagrams have been generated.
Caption: TAK-901 inhibits Aurora B kinase, disrupting mitosis and leading to cell death.
Caption: Workflow for assessing the in vivo efficacy of TAK-901 in xenograft models.
References
Assessing the selectivity of TAK-901 for Aurora B over Aurora A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the selectivity of TAK-901 for Aurora B kinase over Aurora A kinase. The following sections present a comparative analysis with other known Aurora kinase inhibitors, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in oncology and cell biology.
Biochemical Selectivity of TAK-901 and Comparators
TAK-901 is a multi-targeted inhibitor with potent activity against both Aurora A and Aurora B kinases.[1] Biochemical assays reveal that TAK-901 inhibits Aurora B with a slightly greater potency than Aurora A. To provide a clear perspective on its selectivity profile, the following table summarizes the half-maximal inhibitory concentration (IC50) values of TAK-901 alongside several other well-characterized Aurora kinase inhibitors. This allows for a direct comparison of their relative potencies and selectivities.
| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (Fold) for Aurora B | Reference |
| TAK-901 | 21 | 15 | 0.7 | [1][2] |
| AZD1152-HQPA (Barasertib) | 1368 | 0.37 | 0.00027 | [3][4][5] |
| GSK1070916 | 492 (Ki) | 0.38 (Ki) | 0.00077 | [6][7] |
| Hesperadin | >10000 | 250 | <0.025 | [5][8][9] |
| ZM447439 | 110 | 130 | 1.18 | [10] |
Note: Lower IC50/Ki values indicate higher potency. Selectivity fold is calculated as Aurora B IC50 / Aurora A IC50. A value less than 1 indicates selectivity for Aurora B.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to generate the data presented above.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
Objective: To determine the IC50 value of an inhibitor against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase-specific peptide substrate (e.g., Kemptide for Aurora A, PKAtide for Aurora B)[1]
-
Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[11]
-
Test inhibitor (e.g., TAK-901) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[11]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radiometric assays, the amount of ADP produced can be quantified using a luminescence-based method like ADP-Glo™.[12]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, using non-linear regression analysis.
Cell-Based Assay: Inhibition of Histone H3 Phosphorylation
This assay measures the inhibition of a key downstream substrate of Aurora B in a cellular context, providing a more physiologically relevant measure of inhibitor potency.
Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation of Histone H3 at Serine 10.
Materials:
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for phospho-Histone H3 (Ser10)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting or ELISA equipment
-
Microplate reader or imaging system
Procedure:
-
Seed cells in 96-well plates or culture dishes and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 24 hours).[13]
-
Lyse the cells using a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phospho-Histone H3 (Ser10) using one of the following methods:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
-
ELISA: Coat a microplate with a capture antibody for total Histone H3, add cell lysates, and then detect with the phospho-specific primary antibody and a labeled secondary antibody.[14][15]
-
-
Quantify the signal and normalize it to the total protein concentration or a loading control (e.g., total Histone H3 or GAPDH).
-
Plot the percentage of inhibition of Histone H3 phosphorylation against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, the effective concentration of the inhibitor that causes 50% inhibition of the downstream signaling event.
Signaling Pathway and Experimental Workflow
To visualize the biological context of TAK-901's action and the experimental process, the following diagrams are provided.
Caption: Aurora Kinase Signaling Pathway in Mitosis and the inhibitory action of TAK-901.
Caption: Workflow for assessing the selectivity of TAK-901.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.co.uk [promega.co.uk]
- 13. frontiersin.org [frontiersin.org]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. mesoscale.com [mesoscale.com]
Safety Operating Guide
Proper Disposal of TAK-901 Hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for TAK-901 hydrochloride, a potent Aurora kinase inhibitor used in cancer research. Adherence to these protocols is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Disposal of Unused or Expired this compound
Unused or expired this compound must be disposed of as hazardous chemical waste. Follow these steps for proper disposal:
-
Do not dispose of this compound down the drain or in regular trash receptacles.
-
Place the compound in a clearly labeled, sealed container that is compatible with chemical waste.
-
The container label should include the chemical name ("this compound"), concentration, and any relevant hazard warnings.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Decontamination and Disposal of Contaminated Materials
Materials that have come into contact with this compound, such as pipette tips, vials, and bench paper, must be treated as contaminated waste.
-
Solid Waste: Place all contaminated solid materials in a designated hazardous waste container. This container should be clearly marked as "Hazardous Waste" and specify the contaminant.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. The container must be properly labeled with the chemical name and concentration.
-
Decontamination of Surfaces: Work surfaces should be decontaminated using an appropriate solvent (e.g., a solution recommended in the SDS) followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.
Experimental Workflow: In Vitro Cell Proliferation Assay
The following diagram illustrates a typical experimental workflow for assessing the effect of TAK-901 on cancer cell proliferation.
Caption: Workflow for a cell proliferation assay with TAK-901.
Signaling Pathway: Aurora B Kinase Inhibition
TAK-901 is a potent inhibitor of Aurora B kinase, a key regulator of mitosis. The simplified diagram below illustrates the central role of Aurora B in cell division and the point of inhibition by TAK-901.
Personal protective equipment for handling TAK-901 hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of TAK-901 hydrochloride, a potent, multi-targeted Aurora kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following personal protective equipment (PPE) must be worn at all times to prevent inhalation, skin contact, and eye exposure.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) | Prevents direct skin contact and absorption. |
| Body Protection | Impervious laboratory coat or gown | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Suitable respirator | Necessary when handling the compound as a powder or when aerosolization is possible to prevent inhalation. |
An accessible safety shower and eye wash station must be in close proximity to the handling area.[1]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Handling Procedures:
-
Before use, ensure all required PPE is correctly donned.
-
Avoid the formation of dust and aerosols during handling.
-
Minimize the quantities of this compound handled at any one time.
-
After handling, thoroughly wash hands and any exposed skin.
-
Decontaminate all work surfaces after use.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with all federal, state, and local regulations.
Waste Categories and Disposal Procedures:
| Waste Stream | Disposal Protocol |
| Unused this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid cross-contamination and place in a sealed bag within a designated hazardous waste container. |
| Spills | Absorb with inert material and place in a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₂N₄O₃S |
| Molecular Weight | 504.64 g/mol |
| CAS Number | 934541-31-8 |
Source: Cayman Chemical[2]
Table 2: Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 25.25 mg/mL | - |
Source: GlpBio[1]
Table 3: In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) |
| Aurora A | 21 |
| Aurora B | 15 |
Source: MedchemExpress, Selleck Chemicals[3][4][5]
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of TAK-901 against Aurora A and Aurora B kinases.
Materials:
-
This compound
-
Aurora A/TPX2 and Aurora B/INCENP enzyme complexes
-
Fluorescently labeled peptide substrates (e.g., FL-Kemptide for Aurora A, 5-carboxy-fluorescein-GRTGRRNSI-NH2 for Aurora B)
-
ATP
-
Assay buffer
-
IMAP detection reagents
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the kinase (2 nM Aurora A/TPX2 or 0.8 nM Aurora B/INCENP), the corresponding fluorescent peptide substrate (100 nM), and the diluted TAK-901.[1]
-
Initiate the kinase reaction by adding ATP (1 mM for Aurora A, 10 mM for Aurora B).[1]
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate using IMAP detection reagents, which bind to the phosphorylated peptides.
-
Measure the fluorescence polarization or intensity to determine the extent of the reaction.
-
Plot the percentage of inhibition against the logarithm of the TAK-901 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a method to assess the effect of TAK-901 on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC3)
-
Cell culture medium and supplements
-
This compound
-
BrdU (bromodeoxyuridine) labeling reagent
-
ELISA-based BrdU detection kit
Procedure:
-
Plate cells in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.[1][3]
-
During the final hours of incubation, add BrdU labeling reagent to the culture medium. BrdU will be incorporated into the DNA of proliferating cells.
-
Remove the labeling medium and fix the cells.
-
Add anti-BrdU antibodies conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric reaction using a microplate reader.
-
The intensity of the color is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
Calculate the concentration of TAK-901 that inhibits cell proliferation by 50% (EC₅₀).
Visualizations
TAK-901 Mechanism of Action
TAK-901 is a potent inhibitor of Aurora kinases, particularly Aurora B, which plays a crucial role in cell division (mitosis).[6][7] Inhibition of Aurora B disrupts the proper alignment and segregation of chromosomes, leading to errors in mitosis and ultimately inducing cell cycle arrest or cell death (apoptosis) in cancer cells.
Caption: Mechanism of this compound as an Aurora B kinase inhibitor during mitosis.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the key steps in determining the IC₅₀ of TAK-901.
Caption: Workflow for the in vitro determination of TAK-901 IC₅₀.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
